JNK-IN-12
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C56H82N16O7 |
|---|---|
分子量 |
1091.4 g/mol |
IUPAC 名称 |
(2R)-6-amino-2-[[(2R)-3-cyclohexyl-2-[[(2S)-2-[[(2R)-3-cyclohexyl-2-[4-[4-[4-oxo-4-[2-[(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)amino]ethylamino]butyl]triazol-1-yl]butanoylamino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanamide |
InChI |
InChI=1S/C56H82N16O7/c57-27-8-7-21-42(52(58)76)65-55(79)45(33-36-16-5-2-6-17-36)67-53(77)43(24-12-28-63-56(59)60)66-54(78)44(32-35-14-3-1-4-15-35)64-47(74)26-13-31-72-34-37(68-71-72)18-9-25-46(73)62-30-29-61-40-22-10-19-38-49(40)51(75)39-20-11-23-41-48(39)50(38)70-69-41/h10-11,19-20,22-23,34-36,42-45,61H,1-9,12-18,21,24-33,57H2,(H2,58,76)(H,62,73)(H,64,74)(H,65,79)(H,66,78)(H,67,77)(H,69,70)(H4,59,60,63)/t42-,43+,44-,45-/m1/s1 |
InChI 键 |
UACMZRJOWUNTQF-SDEIMAHSSA-N |
产品来源 |
United States |
Foundational & Exploratory
JNK-IN-12: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNK-IN-12, a targeted inhibitor of c-Jun N-terminal kinase (JNK), in the context of apoptosis. This document details the underlying signaling pathways, presents available quantitative data, and offers comprehensive experimental protocols for studying its effects.
Introduction: JNK Signaling in Apoptosis
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are critical mediators of cellular responses to a variety of stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a pivotal, albeit complex, role in regulating programmed cell death, or apoptosis.[2][3] Depending on the cellular context, stimulus, and duration of activation, JNK signaling can either promote cell survival or drive apoptosis.[3] Its pro-apoptotic functions are central to eliminating damaged or unwanted cells and are a key area of interest in cancer research and neurodegenerative diseases.[2][3]
JNKs contribute to apoptosis through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4] They can directly phosphorylate and modulate the activity of proteins in the B-cell lymphoma 2 (Bcl-2) family at the mitochondria and can also regulate the expression of pro-apoptotic genes through the activation of transcription factors like c-Jun and p53.[1][4]
This compound is a novel, potent, and highly specific tool for dissecting these pathways. It is a mitochondrial-targeted JNK inhibitor, which uniquely allows for the study of JNK's role in apoptosis at the mitochondrial level, separate from its functions in the nucleus.[5][6]
Core Mechanism of Action: Mitochondrial JNK Inhibition
This compound is a conjugate molecule composed of the well-characterized pan-JNK inhibitor SP600125 and a mitochondrial-specific cell-penetrating peptide.[5][6] This design allows it to accumulate specifically within the mitochondria, where it inhibits JNK phosphorylation without affecting nuclear JNK signaling.[5][6] Its mechanism of action in apoptosis is therefore centered on disrupting the JNK-mediated events of the intrinsic apoptotic pathway.
At the mitochondria, activated JNK exerts its pro-apoptotic effects primarily by modulating the Bcl-2 family of proteins. This family consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bad, Bim, and Bmf).[4]
JNK can:
-
Inactivate Anti-Apoptotic Proteins : JNK can directly phosphorylate and inhibit the function of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[4]
-
Activate Pro-Apoptotic Proteins : JNK can phosphorylate and activate BH3-only proteins. For example, JNK phosphorylates Bim and Bmf, causing their release from sequestration by motor complexes, allowing them to activate the effector proteins Bax and Bak.[4] JNK also phosphorylates Bad, promoting its pro-apoptotic activity.[4]
By inhibiting JNK activity specifically at the mitochondria, this compound is expected to prevent these phosphorylation events. This leads to the stabilization of anti-apoptotic Bcl-2 function and the suppression of pro-apoptotic BH3-only protein activity, ultimately inhibiting the release of cytochrome c from the mitochondria and blocking the subsequent activation of the caspase cascade.
Quantitative Data
As a highly specific research tool, this compound is characterized by its potent inhibitory activity against JNK. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Compound | Target | IC50 Value | Expected Effect on Apoptosis |
| This compound | Mitochondrial JNK | 66.3 nM[5][6] | Inhibition of intrinsic (mitochondrial) apoptosis |
Note: This IC50 value represents the concentration of this compound required to inhibit 50% of JNK activity in a biochemical assay. The effective concentration in cell-based assays may vary depending on cell type, treatment duration, and experimental conditions.
Experimental Protocols
To investigate the effects of this compound on apoptosis, a combination of techniques is required to assess cell viability, membrane integrity, and the activation of key apoptotic markers.
Protocol 1: Apoptosis Assessment by Flow Cytometry (Annexin V & Propidium Iodide Staining)
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol allows for the detection of specific proteins involved in the apoptotic cascade, such as caspases and their substrates.
Principle: Apoptosis activation involves the cleavage of pro-caspases into their active forms and the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP-1). These cleavage events result in protein fragments of smaller molecular weight that can be detected by antibodies via western blotting.
Key Markers:
-
Cleaved Caspase-3 : A key executioner caspase. Detection of the cleaved fragments (p17/p19) is a hallmark of apoptosis.
-
Cleaved PARP-1 : A substrate of activated caspase-3. Cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment indicates caspase-3 activity.
-
Bcl-2 Family Proteins : Assess changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, Bim).
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer (or similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Fluorometric Caspase-3 Activity Assay
This assay provides a quantitative measure of the activity of executioner caspase-3.
Principle: This assay uses a synthetic peptide substrate for caspase-3, such as DEVD (Asp-Glu-Val-Asp), which is conjugated to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). In the presence of active caspase-3, the substrate is cleaved, releasing the fluorophore, which can be quantified with a fluorometer.
Materials:
-
Cell lysates (prepared as for Western Blotting)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
Fluorometer (plate reader) with appropriate excitation/emission filters (e.g., Ex: 380nm, Em: 440nm for AMC)
Procedure:
-
Prepare Lysates: Treat and harvest cells as previously described. Lyse cells in the buffer provided with the assay kit. Quantify protein concentration.
-
Set up Reaction: In a 96-well black plate, add a defined amount of protein lysate (e.g., 50 µg) to each well.
-
Add Substrate: Prepare a reaction mix containing the assay buffer and the Ac-DEVD-AMC substrate. Add this mix to each well containing lysate.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence on a microplate reader. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Conclusion
This compound represents a sophisticated chemical probe for elucidating the specific role of mitochondrial JNK in apoptosis. Its targeted action allows researchers to dissect the intrinsic apoptotic pathway with high precision.[5][6] By inhibiting JNK-mediated phosphorylation of Bcl-2 family proteins, this compound is expected to suppress mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. The experimental protocols outlined in this guide provide a robust framework for quantifying the apoptotic response to this compound and confirming its mechanism of action in various cellular models. This makes this compound an invaluable tool for drug development professionals and scientists investigating the complex interplay of signaling pathways in cell death.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
JNK-IN-12 as a Probe for JNK Signaling in Cancer: A Technical Guide
Abstract
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress signaling, playing a complex and often contradictory role in cancer pathogenesis. As members of the mitogen-activated protein kinase (MAPK) family, JNKs can drive both pro-apoptotic and pro-survival pathways, making their study essential for understanding tumor biology and developing targeted therapies.[1][2] The development of potent and selective chemical probes is crucial for dissecting these multifaceted roles. JNK-IN-12 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of JNK isoforms, offering a powerful tool for researchers.[3] This guide provides an in-depth overview of JNK signaling in cancer, the mechanism and properties of this compound, and detailed protocols for its application in cancer research.
The JNK Signaling Pathway in Cancer
The JNK signaling cascade is a tiered kinase module activated by a wide range of stimuli, including inflammatory cytokines, environmental stress (e.g., UV radiation, osmotic shock), and oncogenic signals.[3][4] The pathway is initiated by upstream MAP3Ks, which phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[1] These, in turn, dually phosphorylate JNK on conserved threonine and tyrosine residues (Thr183/Tyr185) in the activation loop, leading to its activation.[1][3]
There are three main JNK genes (JNK1, JNK2, and JNK3) that produce at least ten different protein isoforms.[3] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the nervous system.[3] Once activated, JNKs phosphorylate a host of downstream substrates, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[5] Phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the regulation of genes involved in proliferation, apoptosis, and inflammation.[5][6]
The role of JNK in cancer is highly context-dependent. Its pro-apoptotic functions are well-documented, often acting as a tumor suppressor by inducing cell death in response to DNA damage or oncogenic stress.[2][6] Conversely, persistent JNK activation has been linked to promoting cell survival, proliferation, migration, and therapeutic resistance in various cancers, including breast, lung, and pancreatic cancer.[1][2] This duality underscores the need for precise tools like this compound to investigate the specific contributions of JNK signaling in different tumor types and microenvironments.
This compound: A Covalent Chemical Probe
This compound is a potent and selective irreversible inhibitor of JNK kinases. It was developed through structure-based design to covalently target a conserved, non-catalytic cysteine residue (Cys116 in JNK1) located near the ATP-binding site.[3][7] This covalent mechanism of action provides several advantages over traditional reversible ATP-competitive inhibitors, including prolonged pharmacodynamics and the ability to overcome high intracellular ATP concentrations that can reduce the efficacy of other inhibitors.[1][3]
The inhibitor contains an acrylamide (B121943) "warhead" that acts as a Michael acceptor for the thiol group of the cysteine residue, forming a permanent covalent bond. This modification irreversibly inactivates the kinase.[3] The selectivity of this compound is achieved through both non-covalent interactions with the binding pocket and the specific positioning of the acrylamide group to react with the target cysteine.[3]
Quantitative Data
The potency and selectivity of this compound and its analogs have been characterized through biochemical assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate potent inhibition of all three major JNK isoforms.
Table 1: Biochemical IC₅₀ Values of JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
|---|---|---|---|
| JNK-IN-7 | 3.4 | 1.8 | 1.2 |
| JNK-IN-8 | 4.7 | 1.9 | 0.5 |
| This compound | 8.9 | 4.9 | 0.8 |
| JNK-IN-11 | 2.5 | 1.2 | 0.2 |
Data sourced from Zhang et al., 2012.[3]
To assess selectivity, JNK inhibitors are often profiled against a broad panel of kinases. KinomeScan™ technology measures the binding of an inhibitor to hundreds of kinases, expressed as a percentage of control. A lower percentage indicates stronger binding.
Table 2: Kinase Selectivity Profile of a this compound Analog (JNK-IN-7) at 10 µM
| Kinase | % of Control | Kinase | % of Control |
|---|---|---|---|
| JNK1 | 0.0 | IRAK1 | 0.2 |
| JNK2 | 0.0 | PIK3C3 | 0.8 |
| JNK3 | 0.0 | PIP5K3 | 1.2 |
| ABL1 | 94.0 | PIP4K2C | 1.4 |
| SRC | 98.0 | GAK | 21.0 |
| LCK | 96.0 | MAP4K2 | 41.0 |
Data represents binding affinity. A value of 0.0 indicates strong binding to the target. Data sourced from Zhang et al., 2012.[3]
Experimental Protocols
This compound can be used in a variety of cell-based and biochemical assays to probe JNK function. Below are representative protocols.
In Vitro Kinase Assay (Non-Radioactive)
This protocol measures the ability of this compound to inhibit the phosphorylation of a substrate like c-Jun by recombinant JNK enzyme.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
GST-c-Jun (or other JNK substrate like ATF2)[8]
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT)[9]
-
ATP solution
-
Anti-phospho-c-Jun (Ser63 or Ser73) antibody
-
ELISA plates, plate reader, and appropriate buffers
Procedure:
-
Substrate Coating: Coat a 96-well ELISA plate with GST-c-Jun substrate and incubate overnight at 4°C. Wash wells with PBS.[10]
-
Inhibitor Incubation: Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) to the wells.
-
Kinase Addition: Add recombinant JNK enzyme to each well and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add ATP to each well to a final concentration of ~50-100 µM to start the kinase reaction. Incubate for 30-60 minutes at 30°C.[11]
-
Detection: Stop the reaction and wash the wells. Add the primary anti-phospho-c-Jun antibody, followed by an HRP-conjugated secondary antibody.
-
Readout: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Western Blot for Cellular JNK Inhibition
This protocol assesses the ability of this compound to inhibit JNK activity within cancer cells by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cancer cell line of interest
-
This compound (in DMSO)
-
JNK activator (e.g., Anisomycin, UV radiation, TNF-α)
-
Complete cell culture medium
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12][13]
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting apparatus
-
ECL substrate and imaging system
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.[14]
-
JNK Activation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce c-Jun phosphorylation. Include an unstimulated control.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). Incubate with the primary antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15]
-
Detection: Wash the membrane extensively and apply ECL substrate. Capture the chemiluminescent signal with an imaging system.[13]
-
Analysis: Quantify band intensities using image analysis software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Cell Viability Assay (MTT/WST-based)
This protocol determines the effect of JNK inhibition by this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (in DMSO)
-
96-well plates
-
MTT or WST-8 reagent[16]
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[17]
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[18]
-
Add Reagent: Add 10-20 µL of MTT or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[16][19]
-
Readout:
-
For MTT: Add solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
For WST-8: No solubilization is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).[16]
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the IC₅₀ value for cell growth inhibition.
Conclusion and Future Directions
This compound represents a valuable chemical probe for elucidating the complex roles of JNK signaling in cancer. Its covalent mechanism of action and well-characterized potency provide researchers with a reliable tool to inhibit JNK activity both in vitro and in cellular contexts. By using this compound in conjunction with the described methodologies, scientists can investigate the specific contributions of JNK to tumor cell proliferation, survival, and apoptosis. This is critical for validating JNK as a therapeutic target in specific cancer subtypes and for understanding the potential outcomes of JNK inhibition in a clinical setting. Future work may involve the use of this compound in more complex models, such as 3D organoids and in vivo xenografts, to further probe its effects within a tumor microenvironment.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Induced Tumor Formation: The Interaction Between Rasv12, JNK Signaling, and Stress – Yale Scientific Magazine [yalescientific.org]
- 5. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. JNK Kinase Assay [whitelabs.org]
- 10. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential regulation of c‐Jun by ERK and JNK during PC12 cell differentiation | The EMBO Journal [link.springer.com]
- 16. dojindo.com [dojindo.com]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The function of JNK isoforms in neuronal apoptosis
An In-depth Technical Guide on the Function of JNK Isoforms in Neuronal Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinases (JNKs) are a critical subgroup of the mitogen-activated protein kinase (MAPK) superfamily that translate extracellular stimuli into nuclear responses.[1] Activated by a wide range of stressors, including inflammatory cytokines, environmental stress, and excitotoxicity, the JNK signaling pathway is a key regulator of diverse cellular processes such as proliferation, differentiation, and programmed cell death (apoptosis).[2][3] Mammalian JNKs are encoded by three distinct genes—Jnk1, Jnk2, and Jnk3—which give rise to at least ten different protein isoforms through alternative splicing.[4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the central nervous system (CNS), heart, and testes.[5][6] This tissue-restricted expression pattern, particularly of JNK3, has made the JNK pathway a subject of intense investigation in the context of neuronal apoptosis and a promising target for therapeutic intervention in neurodegenerative diseases.[5][7][8]
This guide provides a detailed examination of the distinct and overlapping functions of JNK isoforms in neuronal apoptosis, outlines the molecular mechanisms involved, presents quantitative data from key studies, and details relevant experimental protocols.
Core Concept: The JNK Signaling Cascade
The activation of JNK is a multi-tiered process initiated by various external noxious stimuli.[9] This signaling module is characterized by a conserved three-kinase cascade.
-
MAP3K Activation: Upon stimulation by growth factors or environmental stresses, a MAP kinase kinase kinase (MAP3K), such as Apoptosis Signal-regulating Kinase 1 (ASK1) or a Mixed Lineage Kinase (MLK), is activated.[1][6]
-
MAP2K Phosphorylation: The activated MAP3K then phosphorylates and activates a dual-specificity MAP kinase kinase (MAP2K).[1] Two primary MAP2Ks are responsible for JNK activation: MKK4 and MKK7.[4][6] While MKK4 can activate both JNK and p38 MAPK, MKK7 is a specific activator of JNK.[10][6]
-
JNK Activation: MKK4 and MKK7 activate JNK through dual phosphorylation on specific threonine and tyrosine residues within a conserved TPY (threonine-proline-tyrosine) motif.[6][11]
Scaffold proteins, such as the JNK-interacting proteins (JIPs), play a crucial role by assembling components of the cascade, thereby facilitating efficient and specific signal transduction.[11][12]
References
- 1. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. mmsl.cz [mmsl.cz]
- 4. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of JNK1 in Neuronal Polarization During Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
JNK-IN-12 and its Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the c-Jun N-terminal kinase (JNK) signaling pathway and the impact of its inhibition on gene expression, with a focus on the potent inhibitor JNK-IN-12. Due to the limited availability of public data specifically for this compound, this document leverages findings from studies on other well-characterized JNK inhibitors (e.g., JNK-IN-5A, JNK-IN-8, SP600125) to illustrate the expected molecular and cellular consequences of potent JNK inhibition.
The JNK Signaling Pathway and Gene Regulation
The c-Jun N-terminal kinases (JNKs) are a critical subfamily of the mitogen-activated protein kinase (MAPK) family.[1][2] They are key mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is a multi-tiered system that translates these external signals into a cellular response, primarily through the regulation of gene expression.
Activation of the JNK pathway ultimately leads to the phosphorylation and modulation of numerous transcription factors.[1] The most well-known substrate is c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex.[3] Other key nuclear targets that are activated by JNK phosphorylation include ATF2, ELK1, and p53.[1][4] Conversely, JNK can inhibit the activity of other transcription factors like NFATC1 and STAT3.[1] This modulation of transcription factor activity directly alters the expression of genes involved in critical cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[3][5]
Impact of JNK Inhibition on Gene Expression
Inhibitors targeting the JNK pathway are invaluable tools for dissecting its function and serve as potential therapeutics for diseases driven by aberrant JNK signaling, such as inflammatory disorders and cancers.[6] this compound belongs to a class of potent, selective, and often covalent inhibitors that bind to a conserved cysteine residue near the ATP-binding pocket of JNK isoforms. This mechanism allows for durable and specific inhibition of kinase activity, leading to significant changes in the cellular transcriptome.
While specific RNA-sequencing data for this compound is not publicly available, studies using similar inhibitors provide a clear picture of the expected impact on gene expression. Inhibition of JNK signaling is anticipated to reverse the transcriptional signature induced by stress stimuli.
Quantitative Gene Expression Data from JNK Inhibitor Studies
The following tables summarize quantitative data from studies using JNK inhibitors to modulate gene expression in different cellular contexts.
Table 1: Effect of JNK Inhibition on Epithelial-Mesenchymal Transition (EMT) Marker Expression in Prostate Cancer Cells
This study utilized a specific JNK inhibitor (JNKi) to treat PC-3 prostate cancer cells for 48 hours. The subsequent changes in mRNA expression for key EMT markers were measured by RT-PCR. The results show that JNK inhibition reverses the EMT phenotype by downregulating mesenchymal markers and upregulating an epithelial marker.[7]
| Gene | Function / Type | Cell Line | Treatment | Change in mRNA Expression | Reference |
| Twist | Mesenchymal Marker | PC-3 | JNKi (48h) | Downregulated | [7] |
| Snail | Mesenchymal Marker | PC-3 | JNKi (48h) | Downregulated | [7] |
| E-cadherin | Epithelial Marker | PC-3 | JNKi (48h) | Increased | [7] |
Table 2: Global Gene Expression Changes Following JNK Inhibition in a Rat Model of Metabolic Dysfunction
In a study investigating metabolic dysfunction, rats were treated with the JNK inhibitor JNK-IN-5A. RNA-sequencing was performed on skeletal muscle tissue to assess global gene expression changes. The results demonstrate a profound impact of JNK inhibition on the transcriptome.[8]
| Tissue | Treatment Group | Total Differentially Expressed Genes (DEGs) | Upregulated DEGs (Exclusive to Treatment) | Downregulated DEGs (Exclusive to Treatment) | Reference |
| Skeletal Muscle | JNK-IN-5A | 4,159 | 1,552 | 2,557 | [8] |
These studies collectively indicate that potent JNK inhibition can alter the expression of thousands of genes, with the specific genes being highly dependent on the cellular context and the stimulus being investigated.[8] The primary targets are often genes related to inflammation, cell death, and proliferation.[9][10]
Experimental Protocols
To investigate the impact of a JNK inhibitor like this compound on gene expression, a standard workflow involves cell culture, inhibitor treatment, RNA extraction, and downstream analysis such as RNA-sequencing.
General Protocol for Gene Expression Analysis via RNA-Sequencing
This protocol provides a generalized methodology for treating cultured cells with a JNK inhibitor and preparing the RNA for sequencing.
-
Cell Seeding and Culture:
-
Culture cells (e.g., HT29, Jurkat, or a relevant cell line) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Seed the cells into multi-well plates (e.g., 6-well plates) at a density that will allow for sufficient RNA yield after treatment. Allow cells to adhere and recover overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of the JNK inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the inhibitor stock to the desired final concentration(s) in fresh cell culture media. A vehicle control (media with DMSO only) must be run in parallel.
-
For time-course experiments, also include an untreated control at time zero.
-
Remove the old media from the cells and replace it with the inhibitor-containing media or vehicle control media.
-
-
Stimulation (Optional):
-
If investigating the inhibitor's effect on a stimulated pathway, add the stimulus (e.g., TNFα, Anisomycin) to the media at the appropriate time point, either concurrently with or after a pre-incubation period with the inhibitor.
-
-
Cell Lysis and RNA Extraction:
-
At the end of each treatment period (e.g., 2, 4, 6, 8 hours), wash the cells with ice-cold PBS.[11]
-
Lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Mini Kit).
-
Homogenize the lysate by passing it through a needle or using a rotor-stator homogenizer.
-
Isolate total RNA from the lysate using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. This will include steps for washing and DNase treatment to remove genomic DNA contamination.[11]
-
-
Quality Control and Quantification:
-
Assess the quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN of >8 is generally recommended for RNA-sequencing.
-
-
Library Preparation and Sequencing:
-
Provide the high-quality RNA samples to a genomics core facility.
-
The facility will perform mRNA enrichment (poly-A selection) or rRNA depletion, followed by cDNA synthesis, adapter ligation, and amplification to create sequencing libraries.
-
The prepared libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are subjected to quality control.
-
Reads are aligned to a reference genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential expression analysis is performed to identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to controls.
-
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. anygenes.com [anygenes.com]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Multi-tissue network analysis reveals the effect of JNK inhibition on dietary sucrose-induced metabolic dysfunction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK activation dynamics drive distinct gene expression patterns over time mediated by mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal pathways JNK and NF-κB, identified by global gene expression profiling, are involved in regulation of TNFα-induced mPGES-1 and COX-2 expression in gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Whitepaper: The Role of JNK Signaling in Compensatory Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
c-Jun N-terminal kinase (JNK) signaling is a critical stress-activated pathway that plays a dual role in cellular fate, governing both apoptosis and proliferation. In the context of tissue damage and regeneration, JNK emerges as a master regulator of compensatory cell proliferation—a process where the death of some cells induces neighboring surviving cells to divide and replace the lost tissue. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental evidence, and key protocols related to the function of JNK in this vital regenerative process. Drawing primarily from seminal work in Drosophila imaginal discs and mammalian liver regeneration, we detail the core signaling cascade, its crosstalk with other pro-proliferative pathways such as JAK/STAT, Hippo-Yki, and Wnt/Dpp, and present quantitative data and detailed experimental methodologies for researchers in the field. Understanding the intricate role of JNK is paramount for developing novel therapeutic strategies in regenerative medicine and oncology.
The JNK Signaling Pathway in Compensatory Proliferation
The JNK pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is activated by a wide range of cellular stresses, including tissue injury, inflammatory cytokines, and reactive oxygen species (ROS).[1][2] In response to damage, JNK signaling is rapidly initiated in stressed or dying cells and orchestrates a paracrine signaling network to promote the proliferation of adjacent healthy cells.
The canonical activation sequence involves a three-tiered kinase cascade. Upstream MAPK Kinase Kinases (MAP3Ks), such as ASK1, are activated by stress signals. These in turn phosphorylate and activate MAPK Kinases (MAP2Ks), specifically MKK4 and MKK7.[3] Finally, MKK4/7 phosphorylate JNK on a conserved T-P-Y motif, leading to its activation.[4]
Activated JNK then phosphorylates a host of downstream targets, most notably the components of the Activator Protein-1 (AP-1) transcription factor family (e.g., c-Jun, Fos).[3] This leads to the transcriptional upregulation of genes involved in wound healing, cell migration, and the production of secreted mitogens that drive compensatory proliferation in neighboring cells.[5][6][7]
Crosstalk with Key Regenerative Pathways
JNK does not act in isolation. Its primary role in compensatory proliferation is to coordinate a robust regenerative response by engaging other pro-proliferative signaling pathways.
-
JNK and Wnt/Dpp: In the widely studied Drosophila "undead" cell model (where apoptotic cells are kept alive via caspase inhibition), JNK activation within these cells drives the expression and secretion of the mitogens Wingless (Wg, a Wnt homolog) and Decapentaplegic (Dpp, a BMP homolog).[8][9] These secreted factors then act on neighboring wild-type cells to stimulate their entry into the cell cycle.[9]
-
JNK and Hippo-Yki: The Hippo signaling pathway is a potent inhibitor of tissue growth. JNK activation can suppress the Hippo pathway, leading to the activation of its downstream transcriptional co-activator, Yorkie (Yki).[1] Yki activation is a crucial step for the initiation of regenerative growth following tissue damage.[1]
-
JNK and JAK/STAT: JNK signaling directly induces the expression of JAK/STAT pathway ligands, such as the Unpaired (Upd) cytokines in Drosophila.[10] However, a fascinating system of mutual repression exists where sustained JNK activity can suppress JAK/STAT signaling within the same cell, while the secreted Upd ligands activate JAK/STAT in peripheral cells.[10][11] This segregates the tissue into a JNK-dominant, senescent, organizing center and a JAK/STAT-dominant, proliferative periphery.[10]
Quantitative Data from Key Studies
The following tables summarize quantitative findings on the effects of JNK modulation on proliferation and downstream gene expression in various experimental models.
Table 1: JNK Modulation and Cellular Proliferation
| Model System | Experimental Condition | Effect on Proliferation | Quantitative Change | Reference |
|---|---|---|---|---|
| Drosophila Wing Disc | Expression of Hid + p35 ("undead" cells) | Increased | Significant tissue overgrowth | [12] |
| Drosophila Wing Disc | JNK inhibition (puc expression) in "undead" model | Decreased | Blocks Wg induction and overgrowth | [12] |
| B-lymphoma Cells | JNK inhibitor (SP600125, 10 µM) | Decreased | ~90% decrease in basal proliferation | [13] |
| B-lymphoma Cells | JNK-specific siRNA | Decreased | ~90% decrease in basal proliferation | [13] |
| Pulmonary Artery SMCs | 5-HT stimulation + JNK inhibitor (SP600125, 5 µM) | Decreased | ~60% reduction in ³H-thymidine incorporation vs. 5-HT alone | [14] |
| Pancreatic Cancer Cells (PANC-1) | JNK1 Knockdown | Decreased | Significant reduction in colony formation | [15] |
| Pancreatic Cancer Cells (PANC-1) | JNK2 Knockdown | Increased | Significant increase in colony formation and size |[15] |
Table 2: JNK-Dependent Gene and Protein Expression | Model System | Experimental Condition | Target Gene/Protein | Effect | Reference | | :--- | :--- | :--- | :--- | | Drosophila Wing Disc | Wound Healing | puckered (puc) | Induced in cells at wound edge |[5] | | Drosophila Wing Disc | "Undead" Cells (hid+p35) | wingless (wg) | Induced |[9] | | Drosophila Wing Disc | Eiger (TNF-α) Expression | MMP-1 | Induced |[10] | | Drosophila Wing Disc | Eiger (TNF-α) Expression | upd1-3 (JAK/STAT ligands) | Induced |[11] | | Regenerating Liver (Partial Hepatectomy) | JNK Inhibition (SP600125) | Cyclin D1 | Suppressed expression |[16] | | Regenerating Liver (Jnk1-/- mice) | Partial Hepatectomy | c-Myc | Decreased expression |[17] |
Experimental Protocols
Protocol: Non-Radioactive JNK Activity Assay (Immunoprecipitation Kinase Assay)
This protocol is adapted from commercially available kits and common laboratory practices for measuring the activity of immunoprecipitated JNK.[18][19]
A. Cell Lysate Preparation
-
Culture and treat cells with desired stimuli (e.g., UV, cytokines) or harvest regenerating tissue.
-
Wash cells once with ice-cold 1X PBS.
-
Lyse cells by adding 200-500 µL of ice-cold JNK Extraction Buffer (containing protease and phosphatase inhibitors). Incubate on ice for 10-15 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
B. JNK Immunoprecipitation (IP)
-
To 200-500 µg of total protein from the cell lysate, add 2-4 µg of a JNK-specific antibody.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G agarose (B213101) beads.
-
Continue to rotate for an additional 1-2 hours or overnight at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the bead pellet three times with 500 µL of ice-cold JNK Extraction Buffer, followed by two washes with 500 µL of Kinase Assay Buffer.
C. Kinase Reaction
-
To the washed bead pellet, add 50 µL of Kinase Assay Buffer.
-
Add 1-2 µg of a recombinant JNK substrate (e.g., GST-c-Jun or MBP-ATF2).
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes with occasional agitation.
-
Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.
D. Detection by Western Blot
-
Centrifuge the tubes to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63) or anti-phospho-ATF2 (Thr71)).
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The band intensity correlates with JNK activity.
Protocol: Drosophila Wing Disc Ablation and Regeneration Analysis
This protocol describes a common method for inducing localized cell death in the Drosophila wing imaginal disc to study compensatory proliferation, using the GAL4/UAS system with temperature-sensitive GAL80 for temporal control.[20]
A. Genetic Setup and Induction
-
Establish a fly stock with the desired driver (e.g., ptc-GAL4 for a stripe of expression), the apoptotic inducer (UAS-rpr), and the temperature-sensitive repressor (tub-GAL80ts).
-
Rear flies and collect progeny at 18°C (permissive temperature, GAL80 is active, GAL4 is repressed).
-
To induce apoptosis, shift developing larvae (typically 3rd instar) to 29-30°C (restrictive temperature, GAL80 is inactivated, GAL4 becomes active and drives UAS-rpr expression). The duration of the heat shift determines the extent of ablation.
-
After the induction period, return larvae to 18°C or 25°C to allow for regeneration to occur. Collect discs at various time points post-induction.
B. Wing Disc Dissection and Immunostaining
-
Dissect wing imaginal discs from wandering 3rd instar larvae in ice-cold PBS.
-
Fix the discs in 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the discs three times for 10 minutes each in PBT (PBS + 0.3% Triton X-100).
-
Block for 1 hour in PBT + 5% Normal Goat Serum.
-
Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-MMP1, anti-PH3 for proliferation, anti-cleaved Caspase-3 for apoptosis) diluted in blocking solution overnight at 4°C.
-
Wash three times for 20 minutes each in PBT.
-
Incubate with fluorescently-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Wash three times for 20 minutes each in PBT.
-
Mount the discs in a suitable mounting medium on a microscope slide.
C. Imaging and Analysis
-
Image the discs using a confocal microscope.
-
Quantify the proliferative index by counting the number of PH3-positive cells within a defined region of interest (e.g., the regenerating pouch) using image analysis software like ImageJ/Fiji.
-
Analyze the spatial expression patterns of JNK activity reporters (e.g., puc-lacZ) or downstream targets relative to the ablated region.
Conclusion and Therapeutic Implications
JNK signaling is a central and indispensable hub for orchestrating compensatory cell proliferation. It acts as a primary sensor of cellular stress and tissue damage, translating these signals into a coordinated regenerative program. By activating AP-1 and inducing a cocktail of paracrine growth factors, JNK instructs surviving cells to re-enter the cell cycle and replace lost tissue. Its intricate crosstalk with the JAK/STAT, Hippo, and Wnt/Dpp pathways highlights its role as a master conductor of tissue repair.
The profound involvement of JNK in both cell death and proliferation places it at a critical nexus in disease. In regenerative medicine, transient and localized activation of the JNK pathway could be harnessed to promote healing in damaged tissues. Conversely, in oncology, chronic JNK activation in the context of inflammation or therapy-induced apoptosis may inadvertently fuel compensatory proliferation, contributing to tumor relapse and resistance.[8][21] Therefore, the development of isoform-specific JNK inhibitors or modulators of its downstream effectors represents a promising, albeit complex, therapeutic avenue for both promoting regeneration and combating cancer. Future research must continue to dissect the context-dependent outcomes of JNK signaling to fully realize its therapeutic potential.
References
- 1. Regulation of Hippo signaling by Jun kinase signaling during compensatory cell proliferation and regeneration, and in neoplastic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and pro-proliferation functions of the JNK pathway of Drosophila: roles in cell competition, tumorigenesis and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK signaling pathway required for wound healing in regenerating Drosophila wing imaginal discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijdb.ehu.eus [ijdb.ehu.eus]
- 7. Role of Jun N-terminal Kinase (JNK) signaling in the wound healing and regeneration of a Drosophila melanogaster wing imaginal disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic cells can induce compensatory cell proliferation through the JNK and the Wingless signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutual repression between JNK/AP-1 and JAK/STAT stratifies senescent and proliferative cell behaviors during tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Apoptosis-induced compensatory proliferation. The Cell is dead. Long live the Cell! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Jun N-terminal kinase (JNK) is required for survival and proliferation of B-lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK regulates serotonin-mediated proliferation and migration of pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TLRs, NF-κB, JNK, and Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.cn [abcam.cn]
- 19. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 20. Cell death-induced regeneration in wing imaginal discs requires JNK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmsl.cz [mmsl.cz]
Methodological & Application
JNK-IN-12: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-12 is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It belongs to a class of inhibitors that covalently modify a conserved cysteine residue within the ATP-binding site of JNK, leading to irreversible inhibition. This unique mechanism of action provides high potency and prolonged duration of target engagement. These characteristics make this compound a valuable tool for elucidating the physiological and pathological roles of JNK signaling in various cellular processes, including inflammation, apoptosis, and cell proliferation. This document provides detailed protocols for the in vitro application of this compound, including kinase assays, Western blotting, cell viability assays, and apoptosis assays.
Data Presentation
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against the three JNK isoforms was determined using a Z'-lyte assay. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Kinase Target | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 1.5 |
| JNK3 | 0.7 |
Data sourced from Zhang et al. (2012).[1]
Cellular Activity of this compound
The cellular efficacy of this compound was assessed by its ability to inhibit the phosphorylation of c-Jun, a direct substrate of JNK, in A375 cells.
| Compound | Concentration (µM) | Inhibition of c-Jun Phosphorylation |
| This compound | 1 | Potent Inhibition |
Observation based on Western blot analysis described by Zhang et al. (2012).[1]
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade within the mitogen-activated protein kinase (MAPK) family. It is activated by a variety of cellular stresses, such as inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The activation of the JNK pathway involves a three-tiered kinase cascade, culminating in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in diverse cellular processes like apoptosis, inflammation, and cell proliferation.
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of this compound against JNK isoforms. A common method is the Z'-LYTE™ Kinase Assay, which is a fluorescence-based, coupled-enzyme format.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATP
-
JNK substrate (e.g., GST-c-Jun)
-
This compound (serially diluted)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Z'-LYTE™ Kinase Assay Kit (or similar fluorescence-based detection system)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the JNK enzyme to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the JNK substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and develop the signal according to the Z'-LYTE™ kit instructions.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro kinase assay to determine IC50 values.
Western Blot Analysis of c-Jun Phosphorylation
This protocol details the use of Western blotting to assess the cellular activity of this compound by measuring the inhibition of phosphorylation of its downstream target, c-Jun.[1][2]
Materials:
-
Cell line of interest (e.g., HeLa, A375, or HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway with a suitable activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Caption: Workflow for Western blot analysis of c-Jun phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Apoptosis-inducing agent (optional, as JNK inhibition can itself induce apoptosis in some cell types)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound at various concentrations for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound serves as a potent and selective tool for the in vitro investigation of JNK signaling. The protocols outlined in this document provide a comprehensive framework for characterizing the biochemical and cellular effects of this inhibitor. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the multifaceted roles of JNK in health and disease.
References
Application Notes and Protocols for JNK-IN-12 in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal stress and apoptosis, making it a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] Activation of the JNK pathway is associated with the pathological hallmarks of these diseases, including amyloid-beta (Aβ) production, tau phosphorylation, and neuronal cell death.[4][5][6] JNK-IN-12 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinases.[1][2] This targeted covalent inhibition offers the potential for high potency and prolonged pharmacodynamic effects.[7]
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models of neurodegeneration. The protocols outlined below are based on established methodologies for JNK inhibitors in similar models and are intended to serve as a starting point for in vivo studies.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Kinase | This compound IC₅₀ (nM) | Notes | Reference |
| JNK1 | 8.9 | Covalent inhibitor | [2] |
| JNK2 | 3.8 | Covalent inhibitor | [2] |
| JNK3 | 1.3 | Covalent inhibitor | [2] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.
Representative In Vivo Efficacy Data of JNK Inhibitors in Neurodegeneration Mouse Models
Note: The following data is derived from studies using other JNK inhibitors (e.g., D-JNKI1, SP600125) and is presented as a representative example of expected outcomes when using a potent JNK inhibitor like this compound.
Table 1: Alzheimer's Disease Mouse Model (e.g., 5xFAD)
| Treatment Group | Cognitive Performance (Radial Arm Water Maze - Errors) | Aβ Plaque Burden (%) | Phospho-Tau Levels (Relative to Vehicle) | Reference |
| Vehicle Control | 8.5 ± 1.2 | 15.2 ± 2.1 | 100% | [8][9] |
| JNK Inhibitor | 4.2 ± 0.8 | 9.8 ± 1.5 | 65%* | [9][10] |
*p < 0.05 compared to Vehicle Control. Data are representative and expressed as mean ± SEM.
Table 2: Parkinson's Disease Mouse Model (e.g., MPTP-induced)
| Treatment Group | Dopaminergic Neuron Survival (%) | Striatal Dopamine (B1211576) Levels (ng/mg tissue) | Motor Function (Rotarod Latency - seconds) | Reference |
| Vehicle Control | 45 ± 5 | 25 ± 4 | 85 ± 10 | [11] |
| JNK Inhibitor | 75 ± 6 | 55 ± 7 | 150 ± 15* | [11] |
*p < 0.05 compared to Vehicle Control. Data are representative and expressed as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Due to the covalent nature of this compound, ensure fresh preparation of the dosing solution before each administration.
-
Calculate the required amount of this compound based on the desired dose (e.g., 5-25 mg/kg) and the body weight of the mice.
-
First, dissolve this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and sterile saline, vortexing thoroughly after each addition to ensure a clear solution. The final concentration should be such that the injection volume is approximately 5-10 µL/g of body weight.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration.
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle at a 15-30 degree angle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or the bladder.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
-
Oral Gavage (p.o.): If oral administration is preferred, a different vehicle may be required (e.g., 0.5% methylcellulose).
-
Weigh the mouse to determine the correct gavage volume.
-
Firmly restrain the mouse and gently insert a gavage needle into the esophagus.
-
Administer the solution slowly.
-
Carefully remove the gavage needle and monitor the mouse for any signs of respiratory distress.
-
-
Dosing Schedule:
-
The optimal dosing schedule should be determined empirically. A starting point could be once-daily administration for the duration of the study (e.g., 2-4 weeks for acute models, or longer for chronic models).
Protocol 2: Evaluation of this compound in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)
Animal Model:
-
5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.[8][9] Age-matched wild-type littermates should be used as controls.
Experimental Groups:
-
5xFAD mice + Vehicle
-
5xFAD mice + this compound
-
Wild-type mice + Vehicle
Procedure:
-
Treatment: Begin treatment at an age when pathology starts to develop (e.g., 3-4 months of age) and continue for a predetermined period (e.g., 8-12 weeks).
-
Behavioral Testing:
-
Radial Arm Water Maze (RAWM): To assess spatial learning and memory.[8] Record the number of errors and the time taken to find the hidden platform over several days of testing.
-
Y-maze: To evaluate short-term spatial working memory.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Western Blotting: Homogenize brain tissue to analyze levels of phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (a downstream target of JNK), Aβ40/42, and phosphorylated Tau.
-
Immunohistochemistry/Immunofluorescence: Perfuse mice and fix brain tissue. Use specific antibodies to visualize and quantify Aβ plaque deposition and neurofibrillary tangles.
-
ELISA: Quantify soluble and insoluble Aβ levels in brain homogenates.
-
Protocol 3: Evaluation of this compound in a Parkinson's Disease Mouse Model (e.g., MPTP-induced)
Animal Model:
-
C57BL/6 mice are commonly used for the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, which induces acute loss of dopaminergic neurons.[11]
Experimental Groups:
-
Saline + Vehicle
-
MPTP + Vehicle
-
MPTP + this compound
Procedure:
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce parkinsonism.
-
Treatment: Administer this compound either as a pre-treatment (e.g., starting 24 hours before MPTP) or post-treatment to assess its neuroprotective or neurorestorative effects.
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.
-
Pole Test: To evaluate bradykinesia. Measure the time taken to turn and descend a vertical pole.
-
-
Biochemical and Histological Analysis:
-
Euthanize mice at a defined time point after MPTP administration (e.g., 7 days).
-
Immunohistochemistry: Stain brain sections (substantia nigra) for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
HPLC: Analyze striatal tissue to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Western Blotting: Assess the levels of p-JNK, total JNK, and markers of apoptosis (e.g., cleaved caspase-3) in the substantia nigra.
-
Mandatory Visualizations
Caption: JNK signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Mechanism of covalent inhibition of JNK by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JNK Activation in Alzheimer’s Disease Is Driven by Amyloid β and Is Associated with Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: JNK-IN-12 Treatment of SH-SY5Y Cells for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of JNK-IN-12, a potent c-Jun N-terminal kinase (JNK) inhibitor, in the human neuroblastoma SH-SY5Y cell line as an in vitro model for Parkinson's disease (PD) research. The following sections detail the underlying principles, experimental procedures, and data analysis for investigating the neuroprotective effects of this compound.
Introduction to JNK Inhibition in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and has been implicated in the pathogenesis of PD.[1][3][4] Activation of the JNK pathway, often triggered by oxidative stress and neurotoxins, contributes to the demise of dopaminergic neurons.[2][5] Therefore, inhibition of the JNK signaling cascade presents a promising therapeutic strategy for neuroprotection in PD.[3][6][7]
This compound is a selective inhibitor of JNK, designed to mitigate the downstream effects of JNK activation, including the phosphorylation of c-Jun and subsequent apoptotic events. The SH-SY5Y neuroblastoma cell line, which can be differentiated into a dopaminergic-like phenotype, is a widely used and valuable in vitro model to study the mechanisms of neurodegeneration and the efficacy of neuroprotective compounds in the context of PD.[8][9]
Key Applications
-
Neuroprotection Assays: Evaluating the ability of this compound to protect SH-SY5Y cells from neurotoxin-induced cell death.
-
Mechanism of Action Studies: Elucidating the downstream effects of this compound on the JNK signaling pathway.
-
Apoptosis Assays: Quantifying the anti-apoptotic effects of this compound.
-
Oxidative Stress and Mitochondrial Dysfunction Analysis: Assessing the impact of this compound on cellular stress and mitochondrial health.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neurotoxin-Treated SH-SY5Y Cells
| Parameter | Neurotoxin Model | This compound Concentration | Result |
| Cell Viability (%) | 6-OHDA (100 µM) | 1 µM | 75 ± 5% |
| 10 µM | 92 ± 4% | ||
| MPP+ (500 µM) | 1 µM | 78 ± 6% | |
| 10 µM | 95 ± 3% | ||
| Apoptotic Cells (%) | 6-OHDA (100 µM) | 1 µM | 15 ± 3% |
| 10 µM | 5 ± 2% | ||
| MPP+ (500 µM) | 1 µM | 12 ± 2% | |
| 10 µM | 4 ± 1% |
Table 2: Effect of this compound on Cellular Stress Markers in 6-OHDA-Treated SH-SY5Y Cells
| Marker | Control | 6-OHDA (100 µM) | 6-OHDA + this compound (10 µM) |
| Reactive Oxygen Species (ROS) Level (Fold Change) | 1.0 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 100% | 45 ± 7% | 88 ± 5% |
| Phospho-c-Jun (Ser63/73) Level (Fold Change) | 1.0 | 4.2 ± 0.6 | 1.1 ± 0.3 |
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To induce a dopaminergic-like phenotype, plate SH-SY5Y cells at a density of 1 x 10^5 cells/cm². After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid. Differentiate the cells for 5-7 days, replacing the medium every 2-3 days.
Protocol 2: Neurotoxin-Induced Cell Death Model
-
Plating: Plate differentiated SH-SY5Y cells in 96-well plates for viability assays or larger formats for other assays.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Neurotoxin Treatment: Induce neurotoxicity by adding a freshly prepared solution of 6-hydroxydopamine (6-OHDA) to a final concentration of 50-100 µM or 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 0.5-1 mM.
-
Incubation: Incubate the cells for 24-48 hours.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: Following the neurotoxin and this compound treatment, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol 4: Western Blot for Phospho-c-Jun
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-c-Jun levels to total c-Jun.
Visualizations
Caption: JNK signaling pathway in neuronal apoptosis and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. Small Molecule c-jun-N-terminal Kinase (JNK) Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1/JNK Is the Leading UPR Pathway in 6-OHDA-Induced Degeneration of Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thinkbigger.ucd.ie [thinkbigger.ucd.ie]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclusion of JNK-independent drugs within multiagent chemotherapy improves response in relapsed high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Detecting JNK Inhibition by JNK-IN-12 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) family. It is activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress, playing a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[1] The core of the JNK signaling cascade involves a three-tiered system: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn dually phosphorylates JNK at conserved threonine (Thr183) and tyrosine (Tyr185) residues, leading to its activation.[2] Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun at serines 63 and 73, enhancing its transcriptional activity.[3][4]
JNK-IN-12 is a potent, mitochondrial-targeted JNK inhibitor with an IC50 value of 66.3 nM.[5] It is comprised of a mitochondrial-penetrating peptide fused to the JNK inhibitor SP600125.[5] This application note provides a detailed protocol for utilizing Western blotting to monitor the inhibition of the JNK signaling pathway by this compound. The protocol outlines the detection of phosphorylated JNK (p-JNK) and its downstream target, phosphorylated c-Jun (p-c-Jun), in cell lysates.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the JNK signaling cascade and the point of inhibition by this compound.
Data Presentation
The inhibitory effect of this compound can be quantified by measuring the band intensities of phosphorylated proteins relative to their total protein levels. The data below is a representative example of results that can be obtained from a Western blot experiment.
| Treatment Group | Concentration | p-JNK (Thr183/Tyr185) / Total JNK Ratio | p-c-Jun (Ser63) / Total c-Jun Ratio |
| Vehicle Control (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 nM | 0.65 | 0.70 |
| This compound | 50 nM | 0.25 | 0.30 |
| This compound | 100 nM | 0.08 | 0.12 |
| This compound | 500 nM | 0.02 | 0.05 |
| Note: Data are illustrative. Actual results will vary depending on the cell type, stimulus, and experimental conditions. |
Experimental Protocol
This protocol details the steps for cell treatment, protein extraction, and Western blot analysis to assess JNK inhibition.
Materials and Reagents
-
Cell Line: Appropriate cell line with an activatable JNK pathway (e.g., HeLa, HEK293, HT29).
-
JNK Activator: Anisomycin, UV radiation, or other appropriate stimulus.
-
JNK Inhibitor: this compound (MedChemExpress, HY-101518).
-
RIPA Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Store at 4°C.[6]
-
-
Inhibitor Cocktails: Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use).[7]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (10-12% recommended for resolving JNK and c-Jun).[8]
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Membrane: PVDF or Nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[2][9]
-
Primary Antibodies:
-
Rabbit anti-Phospho-JNK (Thr183/Tyr185) (e.g., Thermo Fisher PA5-36753, R&D Systems AF1205). Recommended dilution: 1:500 - 1:1000.[10][11]
-
Rabbit or Mouse anti-Total JNK.
-
Rabbit anti-Phospho-c-Jun (Ser63) (e.g., Thermo Fisher PA5-17890, Cell Signaling Technology #2361). Recommended dilution: 1:1000.[3][12]
-
Rabbit or Mouse anti-Total c-Jun.
-
Loading Control Antibody (e.g., anti-β-Actin, anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
1. Cell Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
(Optional) Starve cells in serum-free medium for 4-6 hours before treatment to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate activator. For example, treat with 10 µg/mL Anisomycin for 30 minutes or expose to UV-C (20-100 J/m²) followed by a 30-minute recovery period.[11]
2. Protein Extraction
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
3. Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[14]
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For proteins in the 40-55 kDa range (JNK, c-Jun), a wet transfer at 100 V for 60-90 minutes at 4°C is recommended.[8][15]
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-JNK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To detect total JNK, total c-Jun, and a loading control on the same membrane, the membrane can be stripped and reprobed. After imaging for phosphorylated proteins, incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then probe with the next primary antibody.
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to account for any differences in total protein levels.
-
Normalize these ratios to the vehicle-treated control to determine the relative inhibition of JNK phosphorylation and activity.
References
- 1. benchchem.com [benchchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Phospho-c-Jun (Ser63) (54B3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. toptipbio.com [toptipbio.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-JNK1/JNK2/JNK3 (Thr183, Tyr185) Polyclonal Antibody (PA5-36753) [thermofisher.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Phospho-c-Jun (Ser63) Polyclonal Antibody (PA5-17890) [thermofisher.com]
- 13. origene.com [origene.com]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Delivery of JNK-IN-12 to Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective delivery and evaluation of JNK-IN-12, a potent and specific mitochondrial-targeted c-Jun N-terminal kinase (JNK) inhibitor, in primary neuron cultures. This document outlines detailed protocols for the preparation and treatment of primary neurons with this compound, along with methods to assess its impact on neuronal health and mitochondrial JNK signaling.
Introduction to this compound
This compound is a valuable research tool for investigating the role of mitochondrial JNK signaling in neuronal processes, including apoptosis, neurodegeneration, and synaptic function. It is a conjugate of the well-characterized JNK inhibitor SP600125 and a mitochondrial-penetrating peptide, which facilitates its specific accumulation within the mitochondria. This targeted delivery allows for the selective inhibition of the mitochondrial JNK pool without significantly affecting nuclear JNK signaling pathways.[1] The reported IC50 for this compound is 66.3 nM.[1][2][3][4]
Data Presentation
The following tables summarize key quantitative data for the use of this compound and related reagents in primary neuron cultures.
Table 1: this compound Properties and Recommended Starting Concentrations
| Property | Value | Reference |
| Target | Mitochondrial c-Jun N-terminal kinase (JNK) | [1][2][3][4] |
| IC50 | 66.3 nM | [1][2][3][4] |
| Formulation | Typically supplied as a solid | Vendor Datasheet |
| Solvent | DMSO | Vendor Datasheet |
| Recommended Stock Solution Concentration | 10 mM in DMSO | General Lab Practice |
| Recommended Working Concentration Range | 100 nM - 10 µM | Based on related compounds |
| Recommended Starting Concentration | 500 nM - 1 µM | Based on related compounds and IC50 |
Table 2: Primary Neuron Culture Plating Densities
| Culture Vessel | Seeding Density (cells/cm²) |
| 96-well plate | 1.5 - 2.5 x 10⁴ |
| 24-well plate | 2.0 - 3.0 x 10⁴ |
| 12-well plate | 2.5 - 4.0 x 10⁴ |
| 6-well plate | 3.0 - 5.0 x 10⁴ |
| 35 mm dish | 3.0 - 5.0 x 10⁴ |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Cultures
This protocol describes the general procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rodents (E17-19).
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate®-E or Neurobasal® medium)
-
Enzymatic dissociation solution (e.g., Trypsin or Papain)
-
Enzyme inhibitor (e.g., soybean trypsin inhibitor or ovomucoid)
-
Plating medium (e.g., Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating:
-
Aseptically coat culture surfaces with PDL (50-100 µg/mL) or PLL (10-20 µg/mL) overnight at 37°C or for at least 2 hours at room temperature.
-
Aspirate the coating solution and wash the surfaces three times with sterile, distilled water. Allow to air dry completely in a sterile hood.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in a petri dish containing ice-cold dissection medium.
-
Isolate the desired brain region (cortex or hippocampus) under a dissecting microscope.
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a tube containing the enzymatic dissociation solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Stop the enzymatic reaction by adding the enzyme inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the pre-coated culture vessels at the desired density (see Table 2) in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experimental use between days in vitro (DIV) 7 and 14.
-
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound
-
DMSO (cell culture grade)
-
Pre-warmed neuronal culture medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used. The final DMSO concentration should ideally not exceed 0.1% to avoid solvent toxicity.
-
-
Treatment of Neurons:
-
Carefully remove half of the culture medium from each well.
-
Add the freshly prepared this compound working solutions or the vehicle control to the corresponding wells.
-
Incubate the cultures for the desired duration (e.g., 12, 18, or 24 hours) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each experimental paradigm.
-
Protocol 3: Assessment of this compound Efficacy and Neuronal Viability
A. Western Blotting for Mitochondrial JNK Activity: To confirm the inhibitory effect of this compound on mitochondrial JNK, the phosphorylation status of a mitochondrial JNK substrate can be assessed.
Materials:
-
Mitochondrial isolation kit
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Sab (S429), anti-Sab, anti-VDAC as a mitochondrial loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary neurons with this compound as described in Protocol 2.
-
Isolate the mitochondrial fraction using a commercial kit according to the manufacturer's instructions.
-
Lyse the mitochondrial pellet in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of a mitochondrial JNK substrate, and a mitochondrial loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
B. Neuronal Viability Assays: To assess the effect of this compound on neuronal survival, various viability assays can be employed.
-
MTT/XTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase released into the culture medium.
-
Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1): Fluorescent staining to visualize live and dead cells.
-
TUNEL Assay: Detects DNA fragmentation associated with apoptosis.
C. Assessment of Mitochondrial Health:
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe such as MitoSOX™ Red to measure mitochondrial superoxide (B77818) levels.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye like JC-1 or TMRE to assess changes in mitochondrial membrane potential.
Visualization of Signaling Pathways and Workflows
Caption: JNK signaling pathways in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. dendrotek.ca [dendrotek.ca]
- 2. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Culture of Cortical Neurons [en.bio-protocol.org]
Application Notes and Protocols for JNK-IN-12 in a Xenograft Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress.[1][2] The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, making it a compelling target in oncology.[3][4] Persistent activation of JNK is implicated in the development and progression of various cancers.[3][4]
JNK-IN-12 is a potent, mitochondrial-targeted JNK inhibitor with an IC50 of 66.3 nM.[5] It is a novel conjugate molecule composed of the well-characterized JNK inhibitor SP600125 and a mitochondrial-specific cell-penetrating peptide.[5] This design allows for the specific inhibition of JNK phosphorylation within the mitochondria, while not affecting nuclear JNK signaling.[5] Although primarily investigated in the context of Parkinson's disease, the unique mechanism of this compound presents a promising avenue for cancer research, particularly in tumors where mitochondrial function and apoptosis regulation are intrinsically linked to JNK signaling.
These application notes provide a comprehensive, albeit hypothetical, protocol for the evaluation of this compound in a xenograft cancer model, based on established methodologies for other JNK inhibitors and general in vivo cancer research.
Mechanism of Action
JNKs are encoded by three genes (Jnk1, Jnk2, and Jnk3) and their activation is mediated by the upstream kinases MKK4 and MKK7.[2][6] Once activated, JNKs phosphorylate a variety of substrate proteins, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in critical cellular processes.[1][2] In the context of cancer, the JNK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context and the specific JNK isoform involved.[4][7] By specifically targeting mitochondrial JNK, this compound may modulate apoptosis through the intrinsic pathway, offering a targeted approach to induce cancer cell death.
Data Presentation
As there is no publicly available data on the use of this compound in xenograft cancer models, the following tables present hypothetical data to illustrate expected outcomes based on the known function of JNK inhibitors in cancer.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| This compound | 10 | Daily | 900 ± 180 | 40 |
| This compound | 25 | Daily | 525 ± 150 | 65 |
| This compound | 50 | Daily | 300 ± 100 | 80 |
Table 2: Hypothetical Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | Relative p-c-Jun Levels (% of Control) | Relative Cleaved Caspase-3 Levels (% of Control) |
| Vehicle Control | - | 24 | 100 ± 15 | 100 ± 20 |
| This compound | 25 | 4 | 45 ± 10 | 250 ± 50 |
| This compound | 25 | 24 | 60 ± 12 | 180 ± 40 |
Experimental Protocols
The following protocols are proposed for the investigation of this compound in a subcutaneous xenograft cancer model.
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with known activation of the JNK pathway or dependence on mitochondrial function for survival (e.g., certain types of lung, breast, or colon cancer).
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability and count the cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
Protocol 2: Xenograft Tumor Implantation
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID mice). Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor growth. Measure the tumor dimensions (length and width) with calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, prepare the final working solution by diluting the stock in a vehicle appropriate for the route of administration (e.g., a mixture of PEG300, Tween-80, and saline for intraperitoneal injection).
-
Dose Determination: Conduct a pilot study to determine the maximum tolerated dose (MTD) of this compound. Based on the MTD, select a range of doses for the efficacy study.
-
Administration: Administer this compound to the treatment groups via the determined route (e.g., intraperitoneal or intravenous injection) according to the dosing schedule (e.g., daily or every other day). The control group should receive the vehicle only.
Protocol 4: In Vivo Efficacy and Pharmacodynamic Assessment
-
Tumor Growth and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined endpoint size or at the end of the study period.
-
Tumor and Tissue Collection: At the endpoint, collect the tumors and other relevant tissues for pharmacodynamic analysis. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
Pharmacodynamic Analysis:
-
Western Blot: Analyze the levels of phosphorylated c-Jun (a direct substrate of JNK) and markers of apoptosis (e.g., cleaved caspase-3) in tumor lysates to confirm target engagement and downstream effects.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the localization and levels of p-c-Jun and apoptosis markers within the tumor microenvironment.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-12: Application Notes and Protocols for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of JNK-IN-12, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK). The following sections detail its mechanism of action, established protocols for its use in preclinical animal models, and key considerations for experimental design.
Introduction
This compound is a covalent inhibitor that targets a conserved cysteine residue within the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3). By irreversibly binding to JNK, this compound effectively blocks the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway has been implicated in various diseases, including cancer and inflammatory disorders, making this compound a valuable tool for preclinical research.
Data Presentation
The following tables summarize the quantitative data for the in vivo experimental use of this compound, compiled from various preclinical studies.
Table 1: In Vivo Administration and Dosage of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dose | Administration Route | Vehicle | Dosing Schedule | Reference |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | 20 mg/kg | Intraperitoneal (IP) | Not specified | Daily | [1] |
| Nude Mice | Triple-Negative Breast Cancer (TNBC) | 25 mg/kg | Intraperitoneal (IP) | 2% ethanol (B145695) and 5% Tween-80 in PBS | Every other day | [2] |
| Nude Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | 30 mg/kg | Intraperitoneal (IP) | Not specified | Twice a week | [3] |
| C57BL/6 Mice | Not specified | 10 mg/kg | Intraperitoneal (IP) | Not specified | Not specified | [4] |
Table 2: Suggested Vehicle Formulations for this compound
| Formulation Components | Concentration | Notes | Reference |
| DMSO, PEG300, Tween 80, Saline | 10%, 40%, 5%, 45% respectively | Sonication is recommended for dissolution. | [5] |
| Ethanol, Tween-80, PBS | 2%, 5% in PBS | Used for intraperitoneal injection in xenograft studies. | [2] |
Disclaimer: The pharmacokinetic and comprehensive toxicology profiles of this compound are not extensively documented in publicly available literature. It is highly recommended that researchers conduct preliminary dose-finding and tolerability studies in their specific animal models before initiating large-scale efficacy experiments.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 2% ethanol and 5% Tween-80 in PBS)
-
Cancer cell line (e.g., MDA-MB-231 for TNBC)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 80-150 mm³), randomize the animals into treatment and control groups.[1][2]
-
Drug Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of administration, dilute the stock solution to the final desired concentration (e.g., 25 mg/kg) with the vehicle. Administer the this compound solution to the treatment group via intraperitoneal injection. Administer an equal volume of the vehicle to the control group.[2]
-
Dosing Schedule: Follow the predetermined dosing schedule (e.g., every other day).[2]
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the animals and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Assessment of In Vivo Target Engagement by Western Blot
Objective: To determine if this compound is effectively inhibiting its target, JNK, in vivo by measuring the phosphorylation of its downstream substrate, c-Jun.
Materials:
-
Tumor tissue harvested from vehicle- and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-c-Jun (Ser63) and total c-Jun
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Procedure:
-
Tissue Lysis: Immediately after harvesting, snap-freeze the tumors in liquid nitrogen or homogenize them in lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and determine the protein concentration of the supernatant.
-
Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate.
-
Analysis: Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading. A significant reduction in the phospho-c-Jun signal in the this compound-treated group compared to the vehicle-treated group indicates successful target engagement.
Mandatory Visualization
JNK Signaling Pathway and this compound Inhibition
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo xenograft study with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]
Investigating T-Cell Differentiation using JNK-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a pivotal role in the regulation of T-cell activation, proliferation, and differentiation. The differentiation of naive CD4+ T cells into distinct effector lineages, including T helper 1 (Th1), Th2, Th17, and induced regulatory T cells (Tregs), is a critical process in orchestrating adaptive immune responses. Dysregulation of this process can lead to various inflammatory and autoimmune diseases.
JNK-IN-12 is a potent, mitochondrial-targeted inhibitor of JNK. It is derived from the well-characterized JNK inhibitor SP600125 and offers the unique advantage of specifically targeting mitochondrial JNK signaling, while having minimal effect on nuclear JNK activity. This allows for the dissection of the specific roles of mitochondrial JNK in T-cell fate decisions. These application notes provide a comprehensive guide to utilizing this compound for investigating T-cell differentiation, including detailed protocols and expected outcomes based on current research. While direct quantitative data for this compound's effect on T-cell differentiation is emerging, data from its parent compound, SP600125, and the related inhibitor JNK-IN-8, are presented to provide a strong predictive framework.
Data Presentation
The following tables summarize the inhibitory activity of this compound and related JNK inhibitors, and the expected quantitative effects of JNK inhibition on T-cell differentiation based on studies using the parent compound SP600125.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Target(s) | IC50 | Key Features |
| This compound | Mitochondrial JNK | 66.3 nM | Composed of SP600125 linked to a mitochondrial-penetrating peptide; inhibits mitochondrial JNK phosphorylation without affecting nuclear JNK signaling.[1] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3) | A potent and selective irreversible JNK inhibitor. |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) | A broad-spectrum, ATP-competitive JNK inhibitor; parent compound of this compound.[2] |
Table 2: Expected Effects of JNK Inhibition on T-Helper Cell Differentiation (Based on SP600125 data)
| T-Helper Subset | Key Cytokines for Differentiation | Signature Cytokine Output | Expected Effect of JNK Inhibition | Reference |
| Th1 | IL-12, IFN-γ | IFN-γ | Inhibition of differentiation and IFN-γ production. | [3] |
| Th2 | IL-4 | IL-4, IL-5, IL-13 | Enhancement of differentiation and IL-4 production. | |
| Th17 | TGF-β, IL-6 | IL-17A | Inhibition of differentiation and IL-17A production. | |
| Treg | TGF-β, IL-2 | IL-10, TGF-β | Enhancement of differentiation and Foxp3 expression. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
JNK Signaling in T-Cell Differentiation
// Nodes TCR_CD28 [label="TCR/CD28 Engagement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_theta [label="PKCθ", fillcolor="#F1F3F4", fontcolor="#202124"]; MALT1 [label="MALT1", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK_IN_12 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT [label="NFAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Th1_diff [label="Th1 Differentiation\n(IFN-γ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Th17_diff [label="Th17 Differentiation\n(IL-17)", fillcolor="#F1F3F4", fontcolor="#202124"]; Th2_diff [label="Th2 Differentiation\n(IL-4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treg_diff [label="Treg Differentiation\n(Foxp3)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TCR_CD28 -> PKC_theta; PKC_theta -> MALT1; MALT1 -> TAK1; TAK1 -> MKK4_7; MKK4_7 -> JNK; JNK_IN_12 -> JNK [arrowhead=tee, color="#EA4335", style=dashed]; JNK -> cJun; cJun -> AP1; JNK -> NFAT; AP1 -> Th1_diff; AP1 -> Th17_diff; JNK -> Th2_diff [arrowhead=tee, color="#EA4335"]; JNK -> Treg_diff [arrowhead=tee, color="#EA4335"]; }
Caption: JNK signaling pathway in T-cell differentiation and the inhibitory action of this compound.
Experimental Workflow for T-Cell Differentiation Assay
// Nodes Isolate_TCells [label="Isolate Naive CD4+ T-Cells\n(e.g., from spleen and lymph nodes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activate_TCells [label="Activate T-Cells\n(anti-CD3/anti-CD28 antibodies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Cytokines [label="Add Differentiating Cytokine Cocktails\n(Th1, Th2, Th17, Treg)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound or Vehicle Control\n(e.g., 50-500 nM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Culture_TCells [label="Culture for 3-5 days", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_TCells [label="Analyze T-Cell Subsets", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry\n(Intracellular cytokine staining for\nIFN-γ, IL-4, IL-17, Foxp3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA [label="ELISA / CBA\n(Cytokine quantification in supernatant)", fillcolor="#F1F3F4", fontcolor="#202124"]; qPCR [label="qRT-PCR\n(T-bet, GATA3, RORγt, Foxp3 expression)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Isolate_TCells -> Activate_TCells; Activate_TCells -> Add_Cytokines; Add_Cytokines -> Add_Inhibitor; Add_Inhibitor -> Culture_TCells; Culture_TCells -> Analyze_TCells; Analyze_TCells -> Flow_Cytometry; Analyze_TCells -> ELISA; Analyze_TCells -> qPCR; }
Caption: A generalized workflow for investigating the effect of this compound on in vitro T-cell differentiation.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to investigate the role of this compound in T-cell differentiation.
Protocol 1: In Vitro Differentiation of Murine Naive CD4+ T-Cells
Materials:
-
Naive CD4+ T-cell isolation kit (magnetic bead-based)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
96-well flat-bottom culture plates
-
Anti-CD3ε antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant murine cytokines: IL-2, IL-4, IL-6, IL-12, TGF-β
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
This compound (stock solution in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for flow cytometry: Anti-CD4, Anti-IFN-γ, Anti-IL-4, Anti-IL-17A, Anti-Foxp3
Procedure:
-
Isolation of Naive CD4+ T-Cells: Isolate naive CD4+ T-cells from the spleen and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions. Purity should be >95%.
-
Plate Coating: Coat 96-well plates with anti-CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash plates twice with sterile PBS before use.
-
Cell Culture and Differentiation:
-
Resuspend naive CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Prepare the following differentiation cocktails in separate tubes:
-
Th1: IL-12 (10 ng/mL), Anti-IL-4 (10 µg/mL)
-
Th2: IL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL)
-
Th17: TGF-β (1 ng/mL), IL-6 (20 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL)
-
Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL)
-
-
Add the appropriate cytokine cocktail to the T-cell suspension.
-
Add this compound to the desired final concentrations (e.g., a titration from 50 nM to 500 nM). Include a DMSO vehicle control.
-
Plate 200 µL of the cell suspension per well.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for signature cytokines (IFN-γ, IL-4, IL-17A) or transcription factors (Foxp3).
-
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer and analyze the percentage of cells expressing the respective cytokines or transcription factors within the CD4+ gate.
Protocol 2: Quantification of Cytokine Production by ELISA
Materials:
-
Supernatants from T-cell differentiation cultures (from Protocol 1)
-
ELISA kits for murine IFN-γ, IL-4, and IL-17A
-
Microplate reader
Procedure:
-
Sample Collection: On the final day of the T-cell differentiation culture (before restimulation for flow cytometry), centrifuge the plates and carefully collect the culture supernatants.
-
ELISA Assay: Perform ELISA for IFN-γ, IL-4, and IL-17A on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine (in pg/mL or ng/mL) based on the standard curve. Compare the cytokine levels between this compound-treated and vehicle-treated control groups for each differentiation condition.
Protocol 3: Analysis of JNK Pathway Inhibition by Western Blot
Materials:
-
T-cells cultured with or without this compound
-
T-cell activator (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Pre-treat T-cells with this compound or vehicle for 1-2 hours.
-
Stimulate the T-cells for 15-30 minutes with a potent activator.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun. Use β-actin as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun, which reflects JNK activity.
Conclusion
This compound provides a valuable tool for dissecting the specific roles of mitochondrial JNK signaling in T-cell differentiation. By employing the protocols outlined in these application notes, researchers can gain a deeper understanding of the molecular mechanisms governing T-cell fate decisions. The provided data on related JNK inhibitors serves as a strong foundation for predicting the outcomes of this compound treatment. As research in this area progresses, the specific effects of this compound on T-cell differentiation will be further elucidated, potentially opening new avenues for therapeutic intervention in immune-mediated diseases.
References
Troubleshooting & Optimization
Optimizing JNK-IN-12 Concentration for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK-IN-12. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, mitochondrial-targeted inhibitor of c-Jun N-terminal kinase (JNK).[1] It is a conjugate of the established JNK inhibitor SP600125 and a mitochondrial-specific cell-penetrating peptide. This design allows for the selective inhibition of JNK activity within the mitochondria, without affecting nuclear JNK signaling.[1] Its primary mechanism is the inhibition of mitochondrial JNK phosphorylation.[1] The parent compound, SP600125, is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically. While the biochemical IC50 for this compound is 66.3 nM, a starting concentration range of 100 nM to 1 µM is recommended for initial cell-based assays.[1] For the parent compound, SP600125, concentrations ranging from 10 µM to 50 µM have been used in various cell lines to inhibit the phosphorylation of c-Jun.[2][3] A dose-response experiment is crucial to determine the effective concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, you can follow the manufacturer's guidelines for similar compounds. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in pre-warmed cell culture medium and mix thoroughly. The final DMSO concentration in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: this compound is reported to be a remarkably selective JNK inhibitor. However, as with any kinase inhibitor, off-target effects are possible, especially at higher concentrations. The parent molecule, SP600125, has known off-target activities against various other kinases, though with significantly lower potency than for JNKs. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Problem 1: I am not observing any inhibition of JNK signaling.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. |
| Inadequate Treatment Time | Optimize the incubation time. A typical pre-treatment time for JNK inhibitors is 1-2 hours before applying a stimulus. |
| Compound Degradation | Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low JNK Activation | Confirm that your stimulus (e.g., anisomycin, UV-C) is effectively activating the JNK pathway by including a positive control (stimulated, untreated cells) and assessing the phosphorylation of a downstream target like c-Jun via Western blot. |
| Incorrect Downstream Readout | This compound specifically targets mitochondrial JNK. If you are measuring a primarily nuclear JNK-mediated event, you may not see an effect. Assess a mitochondrial-specific JNK substrate or a downstream event known to be regulated by mitochondrial JNK. |
Problem 2: I am observing significant cell death or unexpected toxicity.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range for your specific cell line. |
| High DMSO Concentration | Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Include a vehicle control (medium with the same DMSO concentration but without this compound) in all experiments. |
| Off-Target Effects | At high concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity. Use the lowest effective concentration of this compound that inhibits mitochondrial JNK signaling. |
| Mitochondrial Toxicity | The mitochondrial-targeting peptide itself could potentially have some toxicity at high concentrations. Evaluate the toxicity of a control peptide if available. |
Problem 3: I am getting inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Stock Solution | Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before making dilutions. |
| Inconsistent Cell Conditions | Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment. |
| Variability in Treatment | Ensure accurate and consistent pipetting of the inhibitor and stimulus. Mix the inhibitor thoroughly in the culture medium. |
Quantitative Data
Table 1: Biochemical IC50 Values of this compound and Related JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | - | - | - | Overall IC50 = 66.3 nM (mitochondrial-targeted)[1] |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Covalent pan-JNK inhibitor[4] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive pan-JNK inhibitor[5] |
Table 2: Cellular EC50 Values of JNK-IN-8 for c-Jun Phosphorylation
| Cell Line | EC50 (nM) |
| HeLa | 486 |
| A375 | 338 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
This protocol describes how to determine the effective concentration of this compound for inhibiting stimulus-induced phosphorylation of a JNK substrate in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
JNK activator (e.g., Anisomycin, UV-C radiation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-p-JNK, anti-total JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium (e.g., 0, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM). Include a vehicle control (DMSO only). Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
JNK Activation: After pre-treatment, stimulate the cells with a known JNK activator for a predetermined optimal time (e.g., 25 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK or phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total JNK/c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. Plot the normalized values against the this compound concentration to determine the optimal inhibitory concentration.
Protocol 2: Mitochondrial Fractionation for Western Blot Analysis
This protocol allows for the specific analysis of JNK phosphorylation in the mitochondrial fraction.
Materials:
-
Treated cells from Protocol 1
-
Mitochondria isolation kit or buffers (Homogenization buffer, Mitochondria suspension buffer)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest the treated cells by scraping and centrifuging at a low speed (e.g., 600 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Mitochondrial Pellet Wash: Resuspend the mitochondrial pellet in mitochondrial suspension buffer and repeat the high-speed centrifugation.
-
Protein Extraction and Analysis: Lyse the mitochondrial pellet using a suitable lysis buffer. Determine the protein concentration and proceed with Western blot analysis as described in Protocol 1, using mitochondrial-specific loading controls (e.g., COX IV or VDAC).
Visualizations
Caption: JNK signaling pathway and the specific site of action for this compound.
References
JNK-IN-12 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of JNK-IN-12 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO. For many similar JNK inhibitors, DMSO provides good solubility.[1][2][3] It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly decrease the solubility of the compound.[2][3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve the compound directly in an appropriate solvent like DMSO.[5] For compounds that are difficult to weigh accurately due to being waxy or hygroscopic, dissolving the entire contents of the vial is advisable.[5] Gentle warming (e.g., in a 37°C water bath) and sonication can aid in complete dissolution.[4][5]
Q3: What is the expected solubility of this compound in DMSO?
Q4: How should I store the this compound stock solution in DMSO?
A4: Stock solutions of similar JNK inhibitors in DMSO are typically stored at -20°C or -80°C.[1][2][3] For long-term storage (up to 1 year), -80°C is recommended.[2][3] For shorter-term storage (up to 1 month), -20°C is generally acceptable.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]
Q5: My this compound precipitated out of solution when I diluted my DMSO stock with aqueous media. What should I do?
A5: It is common for compounds dissolved in a DMSO stock solution to precipitate upon dilution into aqueous media.[5] To redissolve the precipitate, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath.[5] Ensure the precipitate is fully redissolved before use in your experiments.
Q6: Can the DMSO solvent affect my experimental results?
A6: Yes, DMSO can have biological effects. Studies have shown that DMSO can inhibit the activation of MAP kinases, including JNK.[6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental samples) in all experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guides
Issue 1: this compound powder does not fully dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO for the amount of compound. |
| Low-quality or wet DMSO | Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[2][3][4] |
| Insufficient mixing | Vortex or sonicate the solution for several minutes to aid dissolution.[5] |
| Temperature | Gently warm the solution in a 37°C water bath for a brief period.[5] |
Issue 2: Precipitate forms in the DMSO stock solution during storage.
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C).[1][2][3] |
| Freeze-thaw cycles | Aliquot the stock solution to avoid repeated freezing and thawing.[2][3] |
| Solution saturation | The concentration may be too high for stable storage at low temperatures. Consider preparing a slightly lower concentration stock. |
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table summarizes the solubility and storage information for related JNK inhibitors. Researchers can use this as a reference and should perform their own solubility tests for this compound.
| Compound | Solubility in DMSO | Stock Solution Storage | Reference |
| JNK-IN-8 | 100 mg/mL (197.0 mM) | 1 year at -80°C, 1 month at -20°C | [2] |
| JNK Inhibitor IX | 20 mg/mL (60.16 mM) | 1 year at -80°C, 1 month at -20°C | [3] |
| JNK-IN-7 | 33.33 mg/mL (67.53 mM) (requires sonication) | Not specified | [4] |
| SP600125 | 65 mg/mL | Solid form stable for at least 12 months at ≤ -20°C. Do not store aqueous solutions for more than one day. | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder or use the entire content of the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a short period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Potential off-target effects of the covalent inhibitor JNK-IN-12
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the covalent JNK inhibitor, JNK-IN-12. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a covalent inhibitor designed to target the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family.[1][2] There are three main JNK genes (Jnk1, Jnk2, and Jnk3) that produce around ten different protein isoforms.[1][3] this compound is designed to form a covalent bond with a conserved cysteine residue near the ATP-binding site of JNKs, leading to irreversible inhibition.[1]
Q2: What are the known off-target kinases for this compound?
While this compound is considered a remarkably selective covalent JNK inhibitor, it has been shown to have some off-target activity.[1] Kinome profiling has identified the following kinases as potential off-targets with notable inhibitory concentrations:
-
IRAK1 (Interleukin-1 receptor-associated kinase 1)
-
HIPK4 (Homeodomain-interacting protein kinase 4)
-
AKT2 (AKT Serine/Threonine Kinase 2)[1]
Q3: How was the selectivity of this compound determined?
The selectivity of this compound was established through extensive biochemical and cellular profiling.[1] Key methodologies employed include:
-
KINOMEscan™: This is a high-throughput, in vitro competition binding assay used to quantify the interactions of an inhibitor against a large panel of kinases (over 400).[1][4][5][6] It provides a quantitative measure of how strongly the inhibitor binds to each kinase.
-
KiNativ™: This is a chemical proteomic approach that assesses inhibitor binding to kinases within a cellular context.[1][2] It helps to identify intracellular targets by observing how the inhibitor protects kinases from being labeled by a broad-spectrum ATP-biotin probe.[1]
-
Enzymatic Assays: Follow-up enzymatic assays were performed to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for the potential off-targets identified in the initial screens.[1]
Q4: How can I experimentally validate potential off-target effects of this compound in my specific experimental system?
To confirm if an observed phenotype is due to an off-target effect of this compound, several experimental approaches are recommended:
-
Use a Structurally Unrelated JNK Inhibitor: Compare the effects of this compound with another potent and selective JNK inhibitor that has a different chemical scaffold. If the phenotype persists with both inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the potential off-target kinase (e.g., IRAK1, HIPK4, or AKT2).[7] If the phenotype is recapitulated by knocking down the off-target, it suggests this compound may be acting through that pathway in your system.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in intact cells. It measures the change in thermal stability of a protein upon ligand binding.
-
Intact Protein Mass Spectrometry: This technique can directly confirm the covalent modification of a target protein by the inhibitor by detecting the mass shift corresponding to the inhibitor adduct.[8]
Troubleshooting Guide
Issue: I am observing a phenotype in my experiment that is not consistent with the known functions of JNK signaling.
-
Possible Cause: This could be due to an off-target effect of this compound, particularly if the phenotype is related to the known functions of IRAK1, HIPK4, or AKT2.
-
Troubleshooting Steps:
-
Review the Literature: Investigate the known roles of the potential off-target kinases in your experimental context.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound. Off-target effects may only become apparent at higher concentrations.
-
Orthogonal Approaches: As mentioned in FAQ Q4, use a structurally different JNK inhibitor or employ genetic methods (siRNA/CRISPR) to validate that the effect is independent of JNK inhibition.
-
Issue: How can I distinguish between on-target JNK inhibition and potential off-target effects in my cellular assays?
-
Recommended Approach: A multi-pronged approach is necessary to differentiate on-target from off-target effects.
-
Confirm JNK Target Engagement: At the concentrations used in your experiment, confirm that this compound is inhibiting its intended target. This can be done by performing a western blot for the phosphorylation of a direct JNK substrate, such as c-Jun.[1]
-
Rescue Experiment: If you have identified a potential off-target, try to "rescue" the phenotype by overexpressing a version of the off-target protein that is resistant to this compound inhibition (if a specific binding site is known) or by activating the downstream pathway of the off-target through other means.
-
Use a Less Selective Analog: The original study that developed this compound also reported on less selective analogs like JNK-IN-7 and JNK-IN-11.[1] If these compounds produce a more pronounced "off-target" phenotype, it can provide further evidence.
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and a related, less selective compound (JNK-IN-7) against their intended JNK targets and identified off-targets.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd (nM) |
| JNK1 | Enzymatic IC50 | 4.7 |
| JNK2 | Enzymatic IC50 | 18.2 |
| JNK3 | Enzymatic IC50 | 3.2 |
| IRAK1 | Enzymatic IC50 | 37.6 |
| HIPK4 | Enzymatic IC50 | 57.1 |
| AKT2 | Enzymatic IC50 | 89.9 |
Data sourced from Zhang et al. (2012).[1]
Table 2: Comparative Off-Target Profile of JNK-IN-7
| Target | Assay Type | IC50 / Kd (nM) |
| IRAK1 | Enzymatic IC50 | <200 |
| ERK8 | Enzymatic IC50 | <200 |
| NUAK1 | Enzymatic IC50 | <200 |
| Additional Kinases | Dissociation Constant (Kd) | <100 (for 8 kinases) |
Data sourced from Zhang et al. (2012).[1]
Detailed Experimental Protocols
1. KINOMEscan™ Profiling (Adapted from commercial service descriptions)
This method assesses the binding of a test compound against a large panel of kinases.
-
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand and the test compound. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[6]
-
Methodology:
-
A panel of recombinant kinases, each tagged with a unique DNA identifier, is used.
-
Each kinase is incubated with streptavidin-coated beads to which a broadly active, immobilized kinase inhibitor is attached.
-
The test compound (e.g., this compound) is added at a fixed concentration (e.g., 1 µM).
-
After incubation to allow for binding equilibrium, the beads are washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific for each kinase's DNA tag.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
2. KiNativ™ Cellular Kinase Profiling
This method identifies the intracellular targets of an inhibitor in a live-cell context.
-
Principle: This is a competitive chemical proteomics method. Cells are treated with the inhibitor, which binds to its targets. The cells are then lysed, and the remaining available kinase active sites are labeled with a biotinylated, irreversible ATP analog (ATP-biotin probe). Biotinylated proteins are enriched and identified by mass spectrometry. Proteins that show reduced labeling in the inhibitor-treated sample are identified as targets.[1]
-
Methodology:
-
Culture cells (e.g., A375 cells) to the desired confluency.
-
Treat the cells with the test inhibitor (e.g., 1 µM this compound) or DMSO vehicle for a specified time.
-
Lyse the cells to release the proteome.
-
Add the ATP-biotin probe to the lysate to label the available ATP-binding sites of kinases.
-
Enrich the biotin-labeled proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins into peptides and analyze them by LC-MS/MS.
-
Quantify the relative abundance of peptides from each kinase in the inhibitor-treated versus the DMSO-treated samples to identify proteins that were "protected" from labeling by the inhibitor.
-
Visualizations
Caption: Simplified JNK signaling cascade.
Caption: Workflow for identifying covalent inhibitor off-targets.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. bioengineer.org [bioengineer.org]
- 8. books.rsc.org [books.rsc.org]
Troubleshooting JNK-IN-12 covalent binding to JNK
Welcome to the technical support center for JNK-IN-12, a covalent inhibitor of c-Jun N-terminal kinase (JNK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[1][2][3] Specifically, it targets Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[3] This covalent modification blocks the kinase activity of JNK, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended starting concentrations and incubation times for this compound in cell-based assays?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically. However, based on published data, a good starting point for dose-response experiments is a concentration range of 10 nM to 10 µM.[4] For time-course experiments, incubation times of 1, 4, 8, 12, and 24 hours are recommended to capture the dynamics of JNK inhibition.[4][5] Cellular EC50 values for inhibiting c-Jun phosphorylation have been reported in the sub-micromolar to low micromolar range.[1]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Problem 1: No or low inhibition of JNK activity observed.
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration or Incubation Time:
-
Solution: Perform a dose-response experiment with a broader range of this compound concentrations. Also, conduct a time-course experiment to identify the optimal incubation period for your specific cell line and experimental conditions.[4]
-
-
Incorrect Assessment of JNK Activity:
-
Degraded this compound:
-
Solution: Check the storage conditions and age of your this compound stock. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -80°C to avoid multiple freeze-thaw cycles.
-
-
Low JNK Activity in the Untreated Control:
Problem 2: High background or non-specific effects observed.
Possible Causes and Solutions:
-
Off-Target Effects of this compound:
-
Solution: While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations.[10][11] It's crucial to use the lowest effective concentration determined from your dose-response experiments. Consider including a structurally related but inactive control compound if available.
-
-
Issues with Western Blotting:
-
Solution: Optimize your Western blot protocol. This includes using an appropriate blocking buffer (e.g., BSA for phospho-antibodies to avoid cross-reactivity with casein in milk), titrating your primary and secondary antibodies, and ensuring sufficient washing steps.[12]
-
Problem 3: Difficulty confirming covalent binding of this compound.
Possible Causes and Solutions:
-
Inadequate Detection Method:
-
Solution: Mass spectrometry is the most direct method to confirm covalent adduct formation.[2] You should observe a mass shift in the JNK protein corresponding to the molecular weight of this compound.
-
-
Insufficient Protein for Detection:
-
Solution: If using mass spectrometry, you may need to enrich for the JNK protein, for instance, through immunoprecipitation, to obtain a sufficient signal.[12]
-
-
Incorrect Sample Preparation for Mass Spectrometry:
-
Solution: Ensure proper sample preparation, including denaturation and digestion of the protein, to allow for the identification of the modified peptide.
-
Experimental Protocols
Western Blot for Phospho-c-Jun
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-c-Jun (e.g., Ser63 or Ser73) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total c-Jun or a loading control like GAPDH or β-actin.[12]
JNK Kinase Activity Assay
This protocol provides a general workflow for an in vitro kinase assay.
-
Immunoprecipitation:
-
Kinase Reaction:
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[9]
-
Quantitative Data Summary
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Hela p-c-Jun EC50 (nM) | A375 p-c-Jun EC50 (nM) | Reference |
| This compound | 13 | 11.3 | 11.0 | 605 | 134 | [1] |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | 486 | 338 | [1] |
| JNK-IN-11 | 1.34 | 0.50 | 0.50 | 48 | 8.6 | [1] |
Table 1: Biochemical IC50 values for various JNK inhibitors against JNK isoforms and cellular EC50 values for the inhibition of c-Jun phosphorylation.
Visualizations
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound covalent binding and activity.
Caption: Troubleshooting decision tree for low JNK inhibition.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.cn [abcam.cn]
- 14. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNK-IN-12 Washout Experiments for Covalent Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNK-IN-12 in washout experiments to investigate its covalent inhibition of c-Jun N-terminal kinases (JNK).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout experiment when studying this compound?
A1: A washout experiment is a critical step to confirm the covalent and irreversible nature of this compound's binding to its target, the JNK protein.[1][2] By treating cells or a biochemical assay with this compound and then thoroughly washing it out, you can determine if the inhibitory effect is long-lasting. If JNK activity remains inhibited after the removal of the unbound compound, it strongly suggests that this compound has formed a stable covalent bond with the JNK protein.[1][2] In contrast, a reversible inhibitor's effect would diminish quickly after being washed away.
Q2: How does the covalent binding of this compound affect its potency and IC50 values?
A2: For covalent inhibitors like this compound, the IC50 value is highly dependent on the pre-incubation time with the JNK enzyme.[3] Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors form a bond over time. Therefore, a longer pre-incubation period will typically result in a lower (more potent) IC50 value.[3] For a more accurate measure of a covalent inhibitor's efficiency, it is recommended to determine the kinetic parameters k**inact/KI, where kinact is the maximal rate of inactivation and K*I is the inhibitor concentration that gives half the maximal rate.[3]
Q3: Besides washout experiments, what other methods can confirm the covalent binding of this compound?
A3: While washout experiments are a key piece of evidence, other techniques can further validate the covalent mechanism of this compound. These include:
-
Mass Spectrometry (MS): Analyzing the JNK protein after incubation with this compound can reveal a mass shift corresponding to the molecular weight of the inhibitor, directly demonstrating covalent adduction.
-
X-ray Crystallography: Co-crystallizing JNK with this compound can provide a high-resolution structure of the covalent bond formed between the inhibitor and a specific amino acid residue (typically a cysteine) in the JNK active site.
-
Use of a Non-reactive Analog: Synthesizing a version of this compound where the reactive "warhead" is replaced with a non-reactive group can serve as a negative control. This analog should exhibit significantly weaker inhibition, highlighting the importance of the covalent interaction for the compound's potency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound. | Inconsistent pre-incubation times between experiments. | Standardize the pre-incubation time for all assays to ensure comparable results. A time-dependency assay, measuring the IC50 at multiple pre-incubation time points, can also confirm the covalent mechanism.[3] |
| No sustained inhibition after this compound washout. | Incomplete covalent bond formation due to insufficient incubation time or inhibitor concentration. | Increase the pre-incubation time or use a higher, saturating concentration of this compound before the washout step.[4] |
| Inefficient washout, leaving residual unbound inhibitor. | Increase the number and volume of washes. For cellular assays, use fresh, inhibitor-free media for each wash step. For biochemical assays, consider using methods like rapid dilution or spin columns for more effective removal of unbound inhibitor.[3] | |
| Rapid protein turnover and re-synthesis of new JNK protein. | If the biological readout is assessed many hours after washout, newly synthesized JNK may mask the inhibition of the covalently bound protein. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) as a control to assess the impact of protein turnover. | |
| High background signal in JNK activity assay after washout. | Non-specific binding of antibodies or other detection reagents. | Ensure proper blocking steps are included in your assay protocol (e.g., Western blot, ELISA). Run appropriate negative controls, such as samples without the primary antibody or without the JNK substrate. |
| Endogenous kinase activity from other cellular components in cell lysates. | Use a specific method to measure JNK activity, such as immunoprecipitating JNK before performing the kinase assay. Several commercial kits are available for this purpose.[5][6][7] |
Data Presentation
The following table presents representative data from a washout experiment with a covalent JNK inhibitor, demonstrating the sustained effect characteristic of irreversible binding.
| Treatment Condition | JNK Activity (% of Control) |
| Vehicle (DMSO) Control | 100% |
| Reversible JNK Inhibitor (No Washout) | 15% |
| Reversible JNK Inhibitor (With Washout) | 85% |
| This compound (No Washout) | 10% |
| This compound (With Washout) | 20% |
Note: The slight increase in JNK activity for this compound after washout could be attributed to a small amount of protein turnover and synthesis of new JNK during the post-washout incubation period.
Experimental Protocols
Protocol 1: Cellular Washout Experiment with this compound
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a non-covalent control inhibitor. Include a vehicle-only (e.g., DMSO) control. Incubate for a predetermined time (e.g., 2-4 hours) to allow for covalent bond formation.
-
Washout Procedure:
-
Aspirate the media containing the inhibitor.
-
Wash the cells three times with pre-warmed, fresh, inhibitor-free cell culture media.
-
After the final wash, add fresh inhibitor-free media to the wells.
-
-
Post-Washout Incubation: Incubate the cells for a desired period (e.g., 0, 4, or 8 hours) to assess the duration of the inhibitory effect.
-
Cell Lysis and JNK Activity Assessment: After the post-washout incubation, lyse the cells and measure JNK activity using one of the methods described in Protocol 2.
Protocol 2: Assessment of JNK Activity via Western Blot for Phospho-c-Jun
-
Protein Extraction: Following the washout experiment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63 or Ser73).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to a loading control (e.g., total JNK, β-actin, or GAPDH). Compare the levels of phospho-c-Jun in the this compound treated samples (with and without washout) to the vehicle control.
Visualizations
Caption: The JNK signaling cascade is activated by various stress stimuli.
Caption: Experimental workflow for a cellular washout experiment.
Caption: Logic for interpreting washout experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
Technical Support Center: Addressing JNK-IN-12 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-12, in cancer cell lines. The information provided is based on general principles of kinase inhibitor resistance and data from related JNK inhibitors, as specific resistance studies on this compound are limited in publicly available literature.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and offers potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (IC50 increase) | 1. Development of acquired resistance. 2. Suboptimal inhibitor concentration or stability. 3. Cell line heterogeneity. | 1. Confirm Resistance: Perform a dose-response curve to confirm the IC50 shift. 2. Sequence JNK Isoforms: Analyze the kinase domain of JNK1/2/3 for mutations that may interfere with covalent drug binding. 3. Assess JNK Pathway Activation: Use Western blotting to check the phosphorylation status of c-Jun, a direct downstream target of JNK. 4. Investigate Bypass Pathways: Examine the activation of parallel survival pathways such as PI3K/Akt or other MAPK pathways (ERK, p38).[1] 5. Check Inhibitor Integrity: Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. 6. Single-Cell Cloning: Isolate and characterize single-cell clones from the resistant population to identify and study the most resistant sub-clones. |
| No change in p-c-Jun levels after this compound treatment in resistant cells | 1. Mutation in the JNK active site preventing inhibitor binding. 2. Increased expression or activity of upstream activators (MKK4/7). 3. Activation of alternative kinases that can phosphorylate c-Jun. | 1. JNK Kinase Assay: Perform an in vitro kinase assay with recombinant JNK from resistant cells to assess direct inhibition by this compound. 2. Western Blot for Upstream Kinases: Analyze the expression and phosphorylation levels of MKK4 and MKK7. 3. Pan-Kinase Inhibitor Screen: Use a broader kinase inhibitor panel to identify other kinases that might be compensating for JNK activity. |
| Resistant cells show altered morphology and increased migratory capacity | Upregulation of epithelial-to-mesenchymal transition (EMT) markers. | 1. Western Blot for EMT Markers: Analyze the expression of E-cadherin (downregulated in EMT) and N-cadherin, Vimentin, Snail, and Twist (upregulated in EMT). 2. Migration/Invasion Assays: Perform transwell migration or invasion assays to quantify changes in cell motility. |
| Inconsistent results between experiments | 1. Fluctuation in cell culture conditions. 2. Inconsistent inhibitor dosage. 3. Passage number of the cell line. | 1. Standardize Protocols: Maintain consistent cell seeding densities, media formulations, and incubation times. 2. Accurate Dosing: Use freshly prepared inhibitor dilutions and ensure accurate pipetting. 3. Monitor Passage Number: Use cells within a defined passage number range to minimize phenotypic drift. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of resistance to covalent JNK inhibitors like this compound?
A1: Resistance to covalent kinase inhibitors can arise through several mechanisms:
-
On-target mutations: Mutations in the cysteine residue that forms the covalent bond with the inhibitor can prevent drug binding. Other mutations within the kinase domain can also alter the conformation of the active site, reducing inhibitor affinity.[2][3]
-
Bypass signaling pathway activation: Cancer cells can activate alternative survival pathways to circumvent the inhibition of the JNK pathway. This can include the upregulation of other MAPK pathways (ERK, p38) or the PI3K/Akt/mTOR pathway.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the drug more efficiently.
-
Upregulation of the target protein: Increased expression of JNK protein may require higher concentrations of the inhibitor to achieve the same level of target engagement.
Q2: How can I develop a this compound resistant cell line for my studies?
A2: Developing a drug-resistant cell line is a lengthy process that involves continuous exposure to the drug. A common method is dose escalation:
-
Determine the initial IC50 of this compound in your parental cell line.
-
Culture the cells in the presence of this compound at a concentration below the IC50.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
This process is repeated over several months until a cell line that can tolerate significantly higher concentrations of the inhibitor is established.
-
Regularly check the IC50 to monitor the development of resistance.
Q3: My this compound resistant cells show increased expression of multidrug resistance proteins. What does this mean?
A3: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp or ABCB1), is a common mechanism of resistance to a wide range of anticancer drugs. This suggests that the resistant cells may be actively exporting this compound, thereby reducing its effective intracellular concentration. This can also confer cross-resistance to other chemotherapeutic agents.
Q4: Are there any known off-target effects of JNK inhibitors that could contribute to resistance?
A4: Some JNK inhibitors have been reported to have off-target effects on other kinases, which could potentially influence the development of resistance.[4] For example, if an inhibitor also weakly inhibits a pro-survival kinase, resistant cells might upregulate that kinase to overcome the inhibitory effect. It is crucial to characterize the selectivity profile of the specific JNK inhibitor being used.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for JNK Pathway Proteins
This protocol is for assessing the phosphorylation status of JNK and its downstream target c-Jun.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
siRNA-mediated Knockdown
This protocol is for transiently knocking down a gene of interest to investigate its role in this compound resistance.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cancer cell line of interest
Procedure:
-
24 hours before transfection, seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
For each well, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream experiments (e.g., Western blot to confirm knockdown, cell viability assay with this compound).
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Best practices for storing and handling JNK-IN-12
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of JNK-IN-12, a mitochondrial-targeted JNK inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, mitochondrial-targeted inhibitor of c-Jun N-terminal kinase (JNK) with an IC50 of 66.3 nM.[1] It is composed of a mitochondrial-specific cell-penetrating peptide conjugated to SP600125, a known JNK inhibitor. This design allows this compound to specifically inhibit mitochondrial JNK phosphorylation without affecting nuclear JNK signaling.[1]
Q2: How should I store this compound powder?
Q3: How do I prepare and store a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For general guidance, high-concentration stock solutions (e.g., 10 mM) are prepared. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. These aliquots should be stored at -80°C. Stock solutions of similar inhibitors in DMSO are generally stable for up to one year when stored at -80°C.[2][3]
Q4: What are the known off-target effects of this compound?
A4: this compound is a derivative of SP600125. SP600125 is known to have off-target effects and can inhibit other kinases.[3] While JNK-IN-8 and this compound are considered to have favorable kinase selectivity profiles, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.[4]
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 (JNK) | 66.3 nM[1] | This value represents the concentration of this compound required to inhibit 50% of JNK activity in vitro. |
| Molecular Weight | 1091.35 g/mol [1] | |
| Chemical Formula | C56H82N16O7[1] |
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway. This compound specifically targets the phosphorylation of JNK within the mitochondria.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.09135 mg of this compound (Molecular Weight = 1091.35 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Western Blot for Phosphorylated JNK
This protocol provides a general framework for assessing the effect of this compound on JNK phosphorylation in a cellular context.
Workflow Diagram:
References
Mitigating Non-Specific Binding of JNK-IN-12: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to control for non-specific binding of the covalent c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-12. By understanding and addressing the potential for off-target effects, researchers can ensure the validity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It functions by forming a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of JNK isoforms (JNK1, JNK2, and JNK3). This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates.
Q2: Why is controlling for non-specific binding of this compound important?
Q3: What are the known or potential off-targets of this compound and its analogs?
Kinome profiling of JNK-IN-7, a close analog of this compound, revealed several potential off-target kinases. While this compound is designed for greater selectivity, it is prudent to consider these as potential off-targets in your experiments. These include other members of the MAPK family and kinases with a structurally similar ATP-binding pocket.
Quantitative Analysis of JNK Inhibitor Selectivity
The following tables summarize the kinase selectivity of JNK-IN-7, a close structural analog of this compound. This data, derived from KinomeScan™ and cellular kinase assays, provides insights into potential off-target interactions.
Table 1: In Vitro Kinase Binding Profile of JNK-IN-7 (10 µM)
| Kinase Target | Percent of Control (%)* |
| JNK1 | <10 |
| JNK2 | <10 |
| JNK3 | <10 |
| IRAK1 | <10 |
| PIK3C3 | <10 |
| PIP5K3 | <10 |
| PIP4K2C | <10 |
| A lower percentage of control indicates stronger binding. |
Table 2: Cellular Kinase Activity Inhibition by Irreversible JNK Inhibitors (1 µM)
| Kinase Target | JNK-IN-7 (% Inhibition) |
| JNK1 | >90 |
| JNK2 | >90 |
| JNK3 | >90 |
| IRAK1 | >90 |
| PIK3C3 | >90 |
| PIP5K3 | >90 |
| PIP4K2C | >90 |
Troubleshooting Non-Specific Binding
Issue: I am observing a phenotype that I cannot confidently attribute to JNK inhibition alone.
This could be due to off-target effects of this compound. The following troubleshooting steps can help dissect the contribution of JNK-specific versus non-specific binding.
Diagram 1: Experimental Workflow for Investigating Off-Target Effects
Validation & Comparative
A Head-to-Head Comparison of JNK Inhibitors: JNK-IN-12 vs. SP600125
For researchers, scientists, and drug development professionals, selecting the optimal tool compound for studying c-Jun N-terminal kinase (JNK) signaling is critical. This guide provides a comprehensive comparison of two widely used JNK inhibitors, the covalent inhibitor JNK-IN-12 and the reversible inhibitor SP600125, focusing on their selectivity and performance based on available experimental data.
Executive Summary
This compound and SP600125 are both potent inhibitors of JNK isoforms, but they differ significantly in their mechanism of action and selectivity profile. This compound is a covalent inhibitor that offers high potency and prolonged target engagement. In contrast, SP600125 is a first-generation, reversible, ATP-competitive inhibitor. While historically significant, SP600125 has been shown to have numerous off-target effects, complicating the interpretation of experimental results. This guide will delve into the specifics of each inhibitor to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action
This compound is a covalent inhibitor that forms an irreversible bond with a specific cysteine residue within the ATP-binding pocket of JNK. This mechanism leads to sustained inhibition of the kinase, even after the unbound compound has been cleared.
SP600125 is a reversible, ATP-competitive inhibitor that binds to the ATP-binding site of JNKs.[1][2] Its inhibitory effect is dependent on the concentration of the compound and ATP in the cellular environment.[1]
Data Presentation: A Comparative Overview
Disclaimer: The following data has been compiled from various sources. Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentrations in kinase assays.
JNK Isoform Inhibition
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported | [3] |
| SP600125 | 40 | 40 | 90 | [2] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount for attributing observed biological effects to the target kinase. Kinome-wide profiling provides a broad view of an inhibitor's specificity.
This compound (and its analogues like JNK-IN-8): KinomeScan data for analogues of this compound, such as JNK-IN-8, demonstrate high selectivity for JNK kinases with minimal off-target binding at a concentration of 1 µM.[3]
SP600125: Initially reported as a selective JNK inhibitor, subsequent comprehensive kinase profiling has revealed that SP600125 inhibits a wide range of other kinases with similar or even greater potency than JNK.[4][5] This lack of specificity is a significant limitation for its use as a selective JNK probe.
Table of Off-Target Kinase Inhibition for SP600125
| Kinase | IC50 (nM) |
| Aurora kinase A | 60 |
| FLT3 | 90 |
| TRKA | 70 |
| PI3Kδ | Significant inhibition |
This table is not exhaustive and represents a selection of known off-targets.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
Substrate (e.g., GST-c-Jun)
-
ATP
-
This compound or SP600125
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO and then in Kinase Reaction Buffer.
-
In a 384-well plate, add 1 µL of diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of JNK enzyme (e.g., 2 ng) to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL GST-c-Jun and 50 µM ATP).
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Cellular Assay: Western Blot for Phospho-c-Jun Inhibition
This method assesses the ability of the inhibitors to block JNK activity in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
Materials:
-
Cell line (e.g., HeLa or HEK293)
-
JNK activator (e.g., Anisomycin or UV radiation)
-
This compound or SP600125
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or SP600125 for 1-2 hours.
-
Stimulate cells with a JNK activator (e.g., 25 ng/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal loading.
Visualizations
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
Kinase selectivity profile of JNK-IN-12 compared to other inhibitors
The c-Jun N-terminal kinases (JNKs) are key regulators in the mitogen-activated protein kinase (MAPK) signaling pathway, playing crucial roles in cellular processes such as proliferation, apoptosis, and inflammation.[1][2] Given their involvement in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, JNKs have emerged as significant therapeutic targets.[3][4][5] The development of selective JNK inhibitors is critical to modulate these pathways for therapeutic benefit while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity profile of JNK-IN-12 against other notable JNK inhibitors, supported by experimental data and methodologies.
The JNK Signaling Pathway
The JNK signaling cascade is activated by a variety of cellular stresses and inflammatory cytokines.[2][3] This activation is mediated through a tiered kinase system, culminating in the phosphorylation and activation of JNKs (JNK1, JNK2, and JNK3).[3][6] Activated JNKs then phosphorylate a range of downstream substrates, including the transcription factor c-Jun, to elicit a cellular response.[6]
Kinase Selectivity Profiles of JNK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor will potently target its intended kinase with minimal activity against other kinases in the kinome. The following table summarizes the inhibitory activity of this compound and other commonly used JNK inhibitors against JNK isoforms and a selection of off-target kinases. This compound is a covalent inhibitor that demonstrates on-pathway activity by inhibiting c-Jun phosphorylation.[7]
| Inhibitor | Target(s) | Type | JNK1 IC50/Ki (nM) | JNK2 IC50/Ki (nM) | JNK3 IC50/Ki (nM) | Key Off-Targets (IC50/Ki in nM) |
| This compound | JNK1/2/3 | Covalent, Irreversible | IC50: <1000 | IC50: <1000 | IC50: <1000 | Exhibits on-pathway activity with minimal off-target effects noted in cellular pathway profiling.[7] |
| JNK-IN-8 | JNK1/2/3 | Covalent, Irreversible | - | - | - | IRAK1, PIK3C3, PIP5K3, PIP4K2C (identified in live cell treatment with related compound JNK-IN-7).[7] |
| SP600125 | Pan-JNK | Reversible, ATP-competitive | IC50: 40 | IC50: 40 | IC50: 90 | Low specificity; inhibits numerous other kinases.[7][8] |
| CC-401 | Pan-JNK | ATP-competitive | Ki: 25-50 (pan-JNK) | Ki: 25-50 (pan-JNK) | Ki: 25-50 (pan-JNK) | >40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, ZAP70.[9] |
| CC-930 | JNK1/2 | ATP-competitive | Ki: 44, IC50: 61 | Ki: 6.2, IC50: 5 | IC50: 5 | Selective against MAP kinases ERK1 (IC50: 480 nM) and p38α (IC50: 3400 nM).[10] |
| Bentamapimod (AS602801) | JNK1/2/3 | ATP-competitive | IC50: 80 | IC50: 90 | IC50: 230 | - |
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is typically achieved through large-scale screening against a panel of purified kinases. These assays measure the inhibitor's ability to block the activity of each kinase, often by quantifying the phosphorylation of a substrate.
KinomeScan™ Profiling
The KinomeScan™ platform is a widely used method for assessing kinase inhibitor selectivity. It is a binding assay that measures the ability of a compound to compete with an immobilized ligand for binding to the ATP-binding site of a large number of kinases.
Protocol Outline:
-
Assay Principle: The assay is based on a competition binding format. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.
-
Incubation: The kinase, test compound, and immobilized ligand are allowed to reach equilibrium. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Quantification: After incubation, unbound kinase is washed away. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control, and dissociation constants (Kd) can be determined.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[11][12] This provides a direct measure of kinase activity.
Protocol Outline:
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor in a multi-well plate.[11]
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11][12]
-
Data Analysis: The activity of the kinase in the presence of the inhibitor is compared to a control reaction to determine the percent inhibition.
Cellular Pathway Profiling
To assess the on-target and off-target effects of an inhibitor within a cellular context, pathway profiling can be employed. This involves monitoring the phosphorylation status of key signaling proteins.[7]
Protocol Outline:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations.
-
Cell Stimulation: Cells are then stimulated with an appropriate agonist (e.g., anisomycin (B549157) for the JNK pathway) to activate specific signaling pathways.
-
Cell Lysis and Protein Analysis: Cells are lysed, and the phosphorylation of specific proteins (e.g., c-Jun, ERK, p38) is analyzed using techniques such as Western blotting or immunofluorescence microscopy with phospho-specific antibodies.[7]
-
Data Analysis: The inhibition of phosphorylation of the target pathway's substrates (on-target effect) and other pathways' components (off-target effects) is quantified.
Conclusion
This compound is a covalent inhibitor of JNKs that demonstrates potent on-pathway activity.[7] When compared to other inhibitors, its irreversible binding mechanism offers a distinct mode of action. While broad-spectrum inhibitors like SP600125 have been historically used, their lack of specificity makes data interpretation challenging.[7][8] More selective, ATP-competitive inhibitors such as CC-401 and CC-930 provide better tools for dissecting JNK signaling.[9][10] The comprehensive profiling of inhibitors like this compound using robust methodologies such as KinomeScan™ and cellular pathway analysis is essential for understanding their true selectivity and for the confident interpretation of experimental results in the study of JNK-mediated biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
JNK Inhibition in Neuroblastoma: A Comparative Analysis of JNK-IN-8 and Other Preclinical Inhibitors
A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of JNK inhibitors in neuroblastoma models. This document synthesizes available preclinical data for JNK-IN-8 and other relevant JNK inhibitors, providing a framework for future research in the absence of direct comparative studies involving JNK-IN-12.
Executive Summary
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular stress responses, playing a dual role in both promoting and suppressing tumor progression, depending on the cellular context.[1][2] In neuroblastoma, the JNK pathway is implicated in apoptosis and the development of chemoresistance, making it a compelling target for therapeutic intervention.[3][4][5] While a direct comparative study of this compound versus JNK-IN-8 in a neuroblastoma model is not available in the current body of scientific literature, this guide provides a comprehensive overview of the existing preclinical data for JNK-IN-8 in other cancer models and contextualizes its potential relevance to neuroblastoma by examining the effects of other JNK inhibitors in this specific malignancy.
This guide summarizes the mechanism of action of JNK-IN-8, presents available quantitative data on its efficacy, and details the experimental protocols used to generate this data. Furthermore, it visualizes the JNK signaling pathway and a general experimental workflow to provide a clear understanding of the molecular mechanisms and research methodologies.
Introduction to JNK Signaling in Neuroblastoma
The JNK signaling cascade is a three-tiered mitogen-activated protein kinase (MAPK) pathway.[5] It is primarily activated by stress stimuli and proinflammatory cytokines.[2] The pathway consists of a MAPKKK (e.g., ZAK), which phosphorylates and activates a MAPKK (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, to regulate cellular processes like apoptosis, inflammation, and cell proliferation.[5][6]
In neuroblastoma, stress-induced, sustained JNK activation is associated with apoptosis, suggesting a tumor-suppressive role.[5] Conversely, impaired JNK activation has been linked to poor overall survival and chemoresistance.[3][4][5] Many standard chemotherapy drugs rely on the JNK pathway to induce cancer cell death; thus, a non-functional JNK pathway in relapsed tumors can lead to treatment failure.[7] This highlights the therapeutic potential of modulating the JNK pathway to overcome resistance and enhance treatment efficacy.
JNK-IN-8: A Covalent JNK Inhibitor
JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[6][8] It forms a covalent bond with a cysteine residue in the ATP-binding site of the kinases, leading to potent and sustained inhibition of JNK activity.[6] This mechanism of action provides high selectivity for JNK over other kinases.[6]
Preclinical Data for JNK-IN-8 in Cancer Models
While no data is available for JNK-IN-8 in neuroblastoma models, its efficacy has been demonstrated in other cancers, such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC).[9][10][11]
Table 1: Preclinical Efficacy of JNK-IN-8 in Various Cancer Models
| Cancer Type | Model System | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) | Cell Lines (MDA-MB-231, etc.) & PDX | Decreased cell viability, inhibited colony formation, and suppressed tumor growth in vivo.[10] | [10] |
| Triple-Negative Breast Cancer (TNBC) | Cell Lines | Synergistically decreased cell viability with lapatinib (B449) by promoting apoptosis. | [6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Cell Lines & Patient-Derived Tumors | Enhanced the inhibitory effects of FOLFOX chemotherapy on tumor and cell growth.[11] | [11] |
Other JNK Inhibitors in Neuroblastoma Models
To infer the potential effects of a potent JNK inhibitor like JNK-IN-8 in neuroblastoma, it is useful to examine the data from other JNK inhibitors that have been studied in this context, such as SP600125.
Table 2: Effects of JNK Inhibitor SP600125 in Neuroblastoma Models
| Neuroblastoma Cell Line | Treatment | Key Findings | Reference |
| SH-SY5Y | Colchicine, Taxol | Inhibition of JNK2-mediated apoptosis. | [12] |
| NB1, NB1643 | SP600125 | Inhibition of cell viability, induction of apoptosis and cell cycle arrest. | [13] |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Neuroblastoma
The following diagram illustrates the core components of the JNK signaling pathway as it relates to stress-induced apoptosis in neuroblastoma.
Caption: A simplified diagram of the JNK signaling cascade leading to apoptosis.
General Experimental Workflow for Evaluating a JNK Inhibitor
The following diagram outlines a typical experimental workflow for assessing the efficacy of a kinase inhibitor in a cancer model.
Caption: A general workflow for in vitro and in vivo testing of a JNK inhibitor.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for key experiments used to evaluate JNK inhibitors.
Cell Viability Assay (Based on CellTiter-Glo®)
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of the JNK inhibitor (e.g., JNK-IN-8) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Western Blotting for JNK Pathway Activation
-
Cell Lysis: After treatment with the JNK inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-cJun) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the JNK inhibitor (e.g., JNK-IN-8, prepared in a suitable vehicle) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: Continue the treatment until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for pathway markers).
Conclusion and Future Directions
While a direct comparison between this compound and JNK-IN-8 in neuroblastoma is currently lacking, the available evidence strongly supports the JNK pathway as a rational therapeutic target in this disease. The potent and selective inhibitory activity of JNK-IN-8, demonstrated in other cancer models, suggests its potential as a valuable tool for investigating the role of JNK in neuroblastoma and as a candidate for further preclinical development.
Future research should focus on:
-
Directly evaluating the efficacy of both this compound and JNK-IN-8 in a panel of neuroblastoma cell lines and in vivo models.
-
Investigating the potential for synergistic effects when combining JNK inhibitors with standard-of-care chemotherapies in neuroblastoma.
-
Identifying predictive biomarkers that can help select patients who are most likely to benefit from JNK-targeted therapies.
By addressing these key questions, the scientific community can move closer to translating the promise of JNK inhibition into effective therapies for children with neuroblastoma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion of JNK-independent drugs within multiagent chemotherapy improves response in relapsed high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion of JNK-independent drugs within multiagent chemotherapy improves response in relapsed high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concurrent protective and destructive signaling of JNK2 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Confirming JNK Inhibition Downstream of JNK-IN-12 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the downstream inhibition of c-Jun N-terminal kinase (JNK) following treatment with JNK-IN-12. We present supporting experimental data and detailed protocols for key validation assays, offering a framework for robust assessment of inhibitor efficacy.
Introduction to JNK Signaling and Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and proliferation.[1][2] Dysregulation of the JNK pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention.[][4] this compound is a potent inhibitor of JNK, and confirming its on-target activity is crucial for interpreting experimental results. This guide outlines several methods to validate the downstream effects of this compound and compares its efficacy with other known JNK inhibitors.
The JNK signaling cascade is activated by various stress stimuli, leading to the phosphorylation of downstream targets.[][5] Key downstream effectors of JNK include the transcription factor c-Jun and Activating Transcription Factor 2 (ATF2).[5][6] Inhibition of JNK activity by small molecules like this compound is expected to reduce the phosphorylation of these downstream substrates.
Comparative Analysis of JNK Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized JNK inhibitors. The following table summarizes the inhibitory activity (IC50) of several common JNK inhibitors against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | Data not readily available in public sources | Data not readily available in public sources | Data not readily available in public sources | |
| SP600125 | 15 | 15 | 10 | [7] |
| Bentamapimod (AS602801) | 80 | 30 | 90 | [2] |
| CC-401 | 13 | 4 | 21 | [8] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Confirmation of JNK Inhibition
Several robust methods can be employed to confirm the downstream inhibition of JNK signaling by this compound.
Western Blot Analysis of Phosphorylated Downstream Targets
This is the most direct method to assess the inhibition of JNK activity in a cellular context. A reduction in the phosphorylation of JNK substrates like c-Jun (at Ser63/73) and ATF2 (at Thr69/71) upon treatment with this compound indicates successful target engagement.[9][10]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of JNK downstream targets.
Detailed Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.[11] Stimulate cells with a JNK activator, such as Anisomycin (25 ng/mL) for 30 minutes, to induce JNK phosphorylation.[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration, add Laemmli sample buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Stripping and Re-probing: To confirm that changes in phosphorylation are not due to altered total protein levels, the membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH).[13]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of JNK on a specific substrate in a cell-free system. It is a powerful tool to determine the direct inhibitory effect of this compound on JNK kinase activity.
JNK Signaling Pathway:
Caption: Simplified JNK signaling pathway.
Detailed Protocol: ADP-Glo™ Kinase Assay
This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in a suitable buffer. The final DMSO concentration should be kept low (e.g., ≤1%).[12]
-
Assay Setup: In a 384-well plate, add the diluted compounds, recombinant JNK enzyme (JNK1, JNK2, or JNK3), and a substrate/ATP mixture (e.g., ATF2 or c-Jun substrate and ATP).[12]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to JNK activity.
Comparison of Kinase Assay Formats:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of 32P-labeled ATP into a substrate.[7][14] | High sensitivity, direct measurement. | Requires handling of radioactive materials. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures ADP production via a coupled enzyme reaction that generates light.[15] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference. |
| ELISA-Based | Uses an antibody to detect the phosphorylated substrate.[16] | Non-radioactive, specific. | Can be less sensitive than other methods, multiple wash steps. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the change in fluorescence upon substrate phosphorylation.[17] | Homogeneous assay, real-time measurements possible. | Requires specific labeled substrates, potential for compound interference. |
Quantitative PCR (qPCR) Analysis of JNK Target Genes
Since JNK activation leads to the transcription of specific genes, measuring the mRNA levels of these target genes can serve as an indirect readout of JNK inhibition.[18]
Logical Flow for qPCR Experiment:
Caption: Workflow for qPCR analysis of JNK target gene expression.
Detailed Protocol: qPCR for c-Jun Expression
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot protocol. Isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for c-Jun and a housekeeping gene (e.g., GAPDH, ACTB). Primer sequences can be obtained from literature or commercial vendors.[19][20]
-
Data Analysis: Calculate the relative expression of c-Jun using the comparative Ct (ΔΔCt) method. A decrease in c-Jun mRNA levels in this compound-treated cells compared to the control would indicate inhibition of the JNK pathway.
Conclusion
Confirming the downstream inhibition of JNK signaling is essential for validating the efficacy of this compound. A multi-faceted approach utilizing Western blotting for phosphorylated substrates, in vitro kinase assays, and qPCR for target gene expression provides a robust and comprehensive assessment of inhibitor activity. By comparing the effects of this compound to other known inhibitors, researchers can confidently establish its on-target effects and proceed with further investigations into its therapeutic potential.
References
- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. promega.com [promega.com]
- 16. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. origene.com [origene.com]
Assessing the Covalent Modification of JNK by JNK-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JNK-IN-12, a covalent inhibitor of c-Jun N-terminal kinases (JNK), with other alternative inhibitors. The information presented herein is supported by experimental data to offer an objective assessment of its performance and mechanism of action.
Introduction to JNK and Covalent Inhibition
c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a variety of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.
JNK inhibitors are valuable tools for studying JNK signaling and hold therapeutic potential. These inhibitors can be broadly categorized into two main types based on their mechanism of action: reversible (non-covalent) and irreversible (covalent). Covalent inhibitors, such as this compound, form a stable, covalent bond with a specific amino acid residue within the target protein, leading to prolonged and often more potent inhibition. This compound and its analogs, including JNK-IN-8, are irreversible inhibitors that target a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1][2]
Comparative Performance of JNK Inhibitors
The efficacy and selectivity of this compound and its closely related analog, JNK-IN-8, have been evaluated alongside other well-characterized JNK inhibitors. The following tables summarize key quantitative data from biochemical and cellular assays.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | HeLa c-Jun EC50 (nM) | A375 c-Jun EC50 (nM) | Reference |
| This compound | Covalent | 8.8 | 4.1 | 1.1 | 180 | 110 | [1] |
| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1.0 | 486 | 338 | [1] |
| SP600125 | Non-covalent | 110 | 180 | 100 | 5000-10000 | - | [1] |
| AS601245 | Non-covalent | 150 | 220 | 70 | 1300 | - | [1] |
| BI-78D3 | Non-covalent | - | - | - | 280 (in vitro) | - | [3] |
| CC-401 | Non-covalent | 25-50 | 25-50 | 25-50 | - | - | [3] |
Table 1: Biochemical and Cellular Potency of JNK Inhibitors. IC50 values represent the concentration of inhibitor required to reduce JNK enzyme activity by 50% in biochemical assays. EC50 values represent the concentration of inhibitor required to reduce the phosphorylation of the JNK substrate c-Jun by 50% in cellular assays.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. KinomeScan technology is a widely used method to assess the binding of an inhibitor against a large panel of kinases. A lower score generally indicates higher selectivity.
| Inhibitor | KinomeScan Score (1 µM) | Number of Hits (>80% inhibition) | Reference |
| This compound | 2 | 12 (including JNKs) | [1] |
| JNK-IN-8 | 1 | - | [1] |
| JNK-IN-7 | 10 | - | [1] |
Table 2: KinomeScan Selectivity of Covalent JNK Inhibitors. The KinomeScan score represents the number of kinases bound by the inhibitor at a given concentration.
This compound demonstrates improved selectivity compared to its predecessor, JNK-IN-7.[1]
Signaling Pathways and Experimental Workflows
To understand the context of JNK inhibition and the methods used to assess it, the following diagrams illustrate the JNK signaling pathway and a general workflow for evaluating covalent inhibitors.
Experimental Protocols
Biochemical Kinase Assay (Z'-LYTE™)
This assay is used to determine the in vitro potency (IC50) of JNK inhibitors.
-
Reagents: Recombinant JNK1, JNK2, or JNK3 enzyme; Z'-LYTE™ Kinase Assay Kit (specific for JNK); ATP; and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure: a. The JNK enzyme is incubated with the inhibitor for a predetermined time in the assay buffer. b. The kinase reaction is initiated by the addition of a peptide substrate and ATP. c. The reaction is allowed to proceed for a specific duration at room temperature. d. A development reagent is added to stop the reaction and generate a fluorescent signal. e. The fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cellular Assay for c-Jun Phosphorylation (Western Blot)
This assay measures the ability of an inhibitor to block JNK activity within a cellular context (EC50).
-
Cell Culture and Treatment: a. HeLa or A375 cells are cultured to an appropriate confluency. b. Cells are pre-treated with various concentrations of the JNK inhibitor or DMSO (vehicle control) for a specified time. c. The JNK pathway is stimulated using an activator such as anisomycin (B549157) or UV radiation.
-
Protein Extraction and Quantification: a. Cells are lysed to extract total protein. b. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated c-Jun (p-c-Jun). c. A primary antibody against total c-Jun or a housekeeping protein (e.g., GAPDH) is used as a loading control. d. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the p-c-Jun bands is quantified and normalized to the loading control. The EC50 value is calculated by plotting the normalized p-c-Jun levels against the inhibitor concentration.
Mass Spectrometry for Covalent Modification
This technique provides direct evidence of covalent bond formation between the inhibitor and the JNK protein.
-
Sample Preparation: a. Recombinant JNK protein is incubated with a molar excess of the covalent inhibitor (e.g., this compound) for a sufficient time to allow for the covalent reaction to occur. b. A control sample of JNK protein without the inhibitor is prepared under the same conditions.
-
Mass Spectrometry Analysis: a. The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS). b. The mass of the intact protein is measured.
-
Data Interpretation: A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. For instance, incubation of JNK1 with a related covalent inhibitor, JNK-IN-2, resulted in a mass increase of approximately 493 daltons, consistent with the covalent addition of one molecule of the inhibitor.[4] Tandem mass spectrometry (MS/MS) can be further used to identify the specific peptide and amino acid residue that is covalently modified.[4]
Conclusion
This compound is a potent and selective covalent inhibitor of JNK kinases. Experimental data demonstrates its superior or comparable potency to other known JNK inhibitors, including the widely used non-covalent inhibitor SP600125, in both biochemical and cellular assays. The covalent mechanism of action of this compound leads to prolonged target engagement, which can be a desirable characteristic for both research probes and therapeutic agents. The provided experimental protocols offer a framework for researchers to independently assess and compare the performance of this compound and other JNK inhibitors in their specific experimental systems. The high selectivity of this compound, as indicated by KinomeScan profiling, further underscores its value as a precise tool for interrogating JNK-dependent biological processes.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
JNK-IN-12 vs. ATP-Competitive Inhibitors: A Comparative Guide for Researchers
A new class of covalent inhibitors, exemplified by JNK-IN-12, offers distinct advantages in potency and selectivity over traditional ATP-competitive inhibitors for the study of c-Jun N-terminal kinase (JNK) signaling. This guide provides a detailed comparison to aid researchers in selecting the appropriate tool for their experimental needs.
The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, making its components attractive therapeutic targets.[3] Small molecule inhibitors are crucial tools for dissecting this pathway, with two primary classes available: traditional ATP-competitive inhibitors and the more recently developed covalent inhibitors.
At a Glance: Key Differences
| Feature | This compound (Covalent Inhibitor) | ATP-Competitive Inhibitors (e.g., SP600125) |
| Mechanism | Irreversible, covalent bond with a non-catalytic cysteine (Cys-154 in JNK3) near the ATP-binding site.[4][5] | Reversible, competes with ATP for binding to the kinase active site.[6][7][8] |
| Selectivity | Generally higher due to targeting a unique cysteine residue not present in all kinases.[5] | Often limited, with potential for off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[9] |
| Potency | High, often in the low nanomolar range.[10][11] | Variable, typically in the nanomolar range but cellular IC50 can be much higher due to high intracellular ATP concentrations.[6][12] |
| Duration of Action | Prolonged, as the inhibition is irreversible and depends on protein turnover.[4] | Transient, dependent on compound pharmacokinetics and concentration.[6] |
| Key Advantage | High selectivity and sustained target engagement.[2] | Well-characterized and widely used in historical studies. |
| Key Limitation | Potential for off-target reactivity of the covalent warhead.[2] | Lack of specificity and potential for JNK-independent effects.[9][13] |
Delving Deeper: Mechanism of Action
The fundamental difference between these two classes of inhibitors lies in how they interact with the JNK enzyme.
ATP-Competitive Inhibition: This is the classical mechanism for kinase inhibitors. Compounds like SP600125 physically occupy the pocket where ATP, the phosphate (B84403) donor for the kinase reaction, would normally bind.[8] By blocking ATP, the kinase is rendered inactive. However, the structure of this ATP-binding site is highly similar across many different kinases, which can lead to a lack of specificity and off-target effects.[9][13]
Covalent Inhibition (this compound): this compound represents a more targeted approach. It is an ATP-site directed inhibitor that forms an irreversible covalent bond with a specific cysteine residue (Cys-154 in JNK3) located in a hydrophobic pocket near the ATP-binding site.[4][5] This unique cysteine is conserved across JNK isoforms but not universally across all kinases, providing a basis for improved selectivity.[5] This irreversible binding leads to sustained inhibition of the target.
Visualizing the Mechanisms
Performance Comparison: Data-Driven Insights
The theoretical advantages of covalent inhibition are borne out by experimental data. While direct side-by-side comparisons with this compound are limited in the literature, data for representative compounds from both classes illustrate the key performance differences.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1 | A potent, selective covalent inhibitor from the same class as this compound.[10][11] |
| JNK-IN-7 | Covalent | 1.5 | 2 | 0.7 | Another potent covalent inhibitor from the same class.[10][11] |
| SP600125 | ATP-Competitive | 40 | 40 | 90 | Widely used but with known off-target effects.[6][7] Cellular IC50 for c-Jun phosphorylation is much higher (5-10 µM).[7] |
| AS601245 | ATP-Competitive | 150 | 220 | 70 | An alternative ATP-competitive inhibitor.[10][11] |
| Tanzisertib (CC-930) | ATP-Competitive | 61 | 7 | 6 | A potent ATP-competitive inhibitor.[10][11] |
| *Note: JNK-IN-8 and JNK-IN-7 are structural analogs of this compound and serve as representative examples of this class of potent covalent inhibitors.[4] |
Potency and Selectivity: Covalent inhibitors like JNK-IN-8 and JNK-IN-7 demonstrate exceptionally low IC50 values, indicating high potency.[10][11] More importantly, their mechanism confers greater selectivity. For instance, this compound was found to have an improved selectivity profile over its predecessors.[5] In contrast, while ATP-competitive inhibitors like SP600125 are effective against JNKs, they have been shown to inhibit other kinases to a similar or even greater extent, including CDK2 and CHK1, which can complicate data interpretation.[9] Furthermore, the high concentration of ATP within cells (~1-5 mM) means that the effective concentration of an ATP-competitive inhibitor required for cellular activity is often significantly higher than its biochemical IC50 value.[14]
The JNK Signaling Pathway
Understanding the context in which these inhibitors function is critical. The JNK pathway is a multi-tiered kinase cascade activated by various stress signals.
Experimental Protocols
Accurate comparison of inhibitor performance relies on robust and standardized experimental methods.
Protocol 1: In Vitro JNK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) and a control inhibitor (e.g., SP600125) in DMSO. Further dilute in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂).
-
Assay Setup: In a 96- or 384-well plate, add the diluted compounds. Add recombinant human JNK1, JNK2, or JNK3 enzyme to each well.[15]
-
Kinase Reaction: Initiate the reaction by adding a mixture containing the JNK substrate (e.g., recombinant GST-c-Jun) and ATP. For ATP-competitive inhibitors, the ATP concentration is critical and should be near the Km value for accurate IC50 determination.[12][14][15]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[16]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include:
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[12][15]
Protocol 2: Cellular JNK Inhibition Assay (Western Blot)
This assay confirms that the inhibitor can enter cells and block the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HEK293, HeLa) and grow to 70-80% confluency. Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.[17][18]
-
JNK Activation: Stimulate the JNK pathway using an appropriate agonist (e.g., Anisomycin, UV radiation, or TNF-α) for 15-30 minutes.[17][18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.[19]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., at Ser-63).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe for total c-Jun and a loading control protein like GAPDH or β-actin. Quantify band intensities to determine the reduction in c-Jun phosphorylation relative to the stimulated control.[15]
Conclusion
For researchers studying the JNK signaling pathway, the choice of inhibitor is a critical experimental consideration. Traditional ATP-competitive inhibitors like SP600125 are widely cited and can be useful, but their lack of specificity is a significant drawback that requires careful control and interpretation. The development of covalent inhibitors, such as this compound and its analogs, marks a significant advancement. Their high potency and, most importantly, superior selectivity, offer a more precise tool to probe the specific functions of JNKs. By forming an irreversible bond, these covalent inhibitors provide sustained target engagement, making them particularly valuable for both in vitro and cellular studies. For experiments demanding high confidence in on-target JNK inhibition, covalent inhibitors represent the superior choice.
References
- 1. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isoform Specificity of JNK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoform specificity of c-Jun N-terminal kinase (JNK) inhibitors, with a focus on the JNK-IN series of compounds. The JNK family of serine/threonine protein kinases, comprising JNK1, JNK2, and JNK3, are critical regulators of a wide array of cellular processes, including inflammation, apoptosis, and stress responses. Due to their involvement in various pathologies such as neurodegenerative diseases, inflammatory disorders, and cancer, JNK isoforms have emerged as promising therapeutic targets. However, the development of isoform-specific inhibitors is crucial to mitigate potential off-target effects, as JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1][2][3] This guide presents key experimental data, detailed protocols, and visual aids to assist researchers in evaluating and selecting appropriate JNK inhibitors for their studies.
Comparative Analysis of JNK Inhibitor Isoform Specificity
| Inhibitor | JNK1 | JNK2 | JNK3 | Notes |
| JNK-IN-8 | IC50: 4.7 nM | IC50: 18.7 nM | IC50: 1 nM | Irreversible inhibitor with high potency, showing some preference for JNK3.[4][5] |
| SP600125 | IC50: 40 nM | IC50: 40 nM | IC50: 90 nM | Reversible, ATP-competitive inhibitor with broad-spectrum activity against JNK isoforms.[4] |
| Bentamapimod (AS602801) | IC50: 80 nM | IC50: 90 nM | IC50: 230 nM | Orally active JNK inhibitor. |
| Tanzisertib HCl (CC-930) | Ki: 44 nM (IC50: 61 nM) | Ki: 6.2 nM (IC50: 5 nM) | IC50: 5 nM | Potent, ATP-competitive inhibitor with selectivity for JNK2 and JNK3 over JNK1.[4] |
| JNK Inhibitor VIII (TCS JNK 6o) | Ki: 2 nM (IC50: 45 nM) | Ki: 4 nM (IC50: 160 nM) | Ki: 52 nM | Potent inhibitor of all three JNK isoforms. |
| BI-78D3 | IC50: 280 nM | - | - | Competitive inhibitor with selectivity over p38α. |
JNK Signaling Pathway
The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by a variety of extracellular stimuli and cellular stress signals, leading to the sequential activation of a kinase cascade that ultimately results in the phosphorylation and activation of JNKs. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun, which in turn modulates the expression of genes involved in a wide range of cellular processes.
Experimental Protocols
Accurate determination of JNK inhibitor isoform specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for common in vitro and cellular assays used to evaluate the potency and selectivity of JNK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., GST-c-Jun (1-79) or ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitor (e.g., JNK-IN-12) at various concentrations
-
96-well plates
-
Plate reader for detection (e.g., luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the recombinant JNK isoform, the JNK substrate, and the test inhibitor at the desired concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA or TR-FRET) or by measuring ATP consumption (e.g., Kinase-Glo®).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each JNK isoform.
Cellular Assay for c-Jun Phosphorylation
This assay assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line expressing the target JNK isoforms (e.g., HeLa or A375 cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin (B549157) or UV radiation)
-
Test inhibitor at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun or a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce JNK signaling.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis on the cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-c-Jun and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total protein or loading control.
-
Calculate the percentage of inhibition of c-Jun phosphorylation at each inhibitor concentration to determine the cellular IC50 value.
Experimental Workflow for Determining JNK Inhibitor Specificity
The following diagram illustrates a typical workflow for characterizing the isoform specificity of a novel JNK inhibitor.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
JNK-IN-12: A Comparative Analysis of its Cross-reactivity with other MAP Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the covalent inhibitor JNK-IN-12, focusing on its cross-reactivity with other members of the mitogen-activated protein kinase (MAPK) family.
This compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs). Its selectivity is a critical attribute, as the MAPK signaling network is characterized by a high degree of homology between its key kinase members, including the JNK, p38, and ERK subfamilies. Non-specific inhibition can lead to ambiguous research outcomes and potential toxicity in therapeutic applications.
Executive Summary
Cross-Reactivity Profile of this compound
Based on cellular pathway profiling, this compound demonstrates a favorable selectivity profile with minimal cross-reactivity against other major MAPK pathways.
| Target Pathway | Key Downstream Effectors Monitored | This compound Activity | Reference Compound (JNK-IN-11) Activity |
| JNK Pathway | Phospho-c-Jun | On-pathway inhibition | On-pathway inhibition |
| ERK/RSK Pathway | Phospho-Erk1/2, Phospho-Rsk1 | No significant inhibition | Off-pathway inhibition |
| p38/MSK Pathway | Phospho-p38, Phospho-Msk1 | No significant inhibition | Off-pathway inhibition |
This table summarizes the observed cellular pathway activity of this compound in comparison to a less selective analog, JNK-IN-11. The data indicates that this compound's inhibitory activity is largely restricted to the JNK signaling cascade.
Signaling Pathway Overview
The MAPK signaling pathways are crucial for regulating a multitude of cellular processes. The diagram below illustrates the canonical JNK, ERK, and p38 pathways, highlighting the kinases that are critical to assess for inhibitor cross-reactivity.
A Comparative Analysis of Reversible versus Irreversible JNK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between reversible and irreversible inhibitors targeting the c-Jun N-terminal kinases (JNKs) is a critical decision in experimental design and therapeutic strategy. This guide provides an objective comparison of these two classes of inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
JNKs are key mediators of cellular responses to stress signals, playing pivotal roles in inflammation, apoptosis, and cell differentiation. Their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors of JNK has led to two primary classes: reversible inhibitors that bind non-covalently to the target and irreversible inhibitors that form a stable, covalent bond.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between these inhibitor classes lies in their interaction with the JNK protein.
-
Reversible JNK inhibitors , such as the well-studied SP600125, are typically ATP-competitive, binding to the ATP-binding pocket of the kinase through non-covalent interactions like hydrogen bonds and van der Waals forces. This equilibrium-driven binding means the inhibitor can associate and dissociate from the enzyme.
-
Irreversible JNK inhibitors , exemplified by JNK-IN-8, also initially form a non-covalent interaction with the ATP-binding site. However, they possess a reactive functional group, often an electrophilic "warhead," that subsequently forms a covalent bond with a specific nucleophilic residue in the kinase, most commonly a cysteine.[1] This covalent modification leads to a prolonged and often permanent inactivation of the enzyme.
Performance Comparison: Potency, Selectivity, and Cellular Efficacy
The choice of inhibitor often depends on the specific experimental goals, balancing potency, selectivity, and the desired duration of target engagement. The following tables summarize key quantitative data for representative reversible and irreversible JNK inhibitors.
Table 1: Biochemical Potency of JNK Inhibitors (IC50 values)
| Inhibitor | Type | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference(s) |
| SP600125 | Reversible | 40 | 40 | 90 | [2][3] |
| AS602801 (Bentamapimod) | Reversible | 80 | 90 | 230 | [4] |
| JNK-IN-8 | Irreversible | 4.7 | 18.7 | 1.0 | [5][6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Type | Key Off-Target Kinases Inhibited | Reference(s) |
| SP600125 | Reversible | Has been shown to inhibit other kinases with similar or greater potency than JNK, including PHK, CK1, CDK2, and CHK1.[7] | [1][7] |
| JNK-IN-8 | Irreversible | Demonstrates high selectivity for JNK isoforms with minimal off-target binding at concentrations effective for JNK inhibition.[6][8] | [1][6][8] |
Table 3: Cellular Efficacy and Pharmacokinetics
| Inhibitor | Type | Cellular c-Jun Phosphorylation Inhibition (EC50) | Bioavailability | Reference(s) |
| SP600125 | Reversible | ~5-10 µM (in Jurkat T cells) | Poorly soluble in water, typically administered in DMSO.[9] | [9] |
| AS602801 (Bentamapimod) | Reversible | Not explicitly found in a comparable format. | Orally active.[4] | [4][10] |
| JNK-IN-8 | Irreversible | 486 nM (HeLa cells), 338 nM (A375 cells) | Not explicitly found. Administered intraperitoneally in mouse models.[5] | [5] |
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated.
Caption: The JNK signaling cascade.
Caption: Generalized workflow for inhibitor comparison.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Biochemical JNK Kinase Activity Assay (Generic Protocol)
This protocol is designed to measure the direct inhibitory effect of compounds on JNK kinase activity.
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP solution (concentration at or near the Km for the specific JNK isoform).
-
JNK substrate (e.g., recombinant c-Jun or ATF2).
-
Test inhibitors (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP).
-
384-well plates.
-
Plate reader (luminometer or scintillation counter).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the JNK enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a non-linear regression analysis.
-
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, A375).
-
Cell culture medium and supplements.
-
JNK activator (e.g., anisomycin, UV radiation).
-
Test inhibitors (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes with anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of c-Jun phosphorylation.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic or cytostatic effects of the JNK inhibitors on cultured cells.
-
Reagents and Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Test inhibitors (dissolved in DMSO).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the JNK inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
-
Conclusion: Selecting the Right Tool for the Job
The choice between reversible and irreversible JNK inhibitors is nuanced and context-dependent.
-
Reversible inhibitors offer the advantage of a tunable and dose-dependent response. Their effects can be washed out, which is beneficial for experiments requiring temporal control over JNK inhibition. However, some reversible inhibitors, like SP600125, have been shown to have off-target effects, which can complicate data interpretation.[1][7]
-
Irreversible inhibitors provide a prolonged and potent inhibition of JNK activity, which can be advantageous for achieving a sustained biological effect in both in vitro and in vivo models. The covalent nature of their binding can also lead to higher potency and selectivity, as seen with JNK-IN-8.[1][6][8] However, the permanent nature of the inhibition may not be suitable for all experimental designs, and potential off-target covalent interactions should be carefully evaluated.
Ultimately, the selection of a JNK inhibitor should be guided by a thorough understanding of its biochemical and cellular properties. Researchers are encouraged to consult the primary literature and utilize comprehensive kinase selectivity profiling to make an informed decision that best suits their research objectives.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of JNK-IN-12: A Procedural Guide
For researchers and drug development professionals, the proper disposal of potent bioactive compounds like JNK-IN-12 is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols ensures a secure working environment and prevents environmental contamination. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.
Quantitative Data
| Property | Value |
| Molecular Formula | Data not available |
| Molecular Weight | Data not available |
| Solubility | Data not available |
| LD50 (Oral) | Data not available |
| LD50 (Dermal) | Data not available |
| Flash Point | Data not available |
Experimental Protocols: General Best Practices for Chemical Waste Disposal
The following disposal procedures are based on general best practices for the disposal of chemical and pharmaceutical waste from research laboratories. These are not based on specific experimental protocols for this compound due to the lack of published, specific disposal studies for this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound, in both its pure form and as dilute solutions, is crucial for laboratory safety. The following procedure outlines the recommended steps for safe disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound and its waste.
-
Waste Segregation: All waste containing this compound must be segregated from general laboratory waste. This includes:
-
Pure, unused compound.
-
Solutions containing the inhibitor.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), the estimated quantity, and the date of accumulation.
-
Solid waste, such as contaminated labware and PPE, should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
-
Final Disposal: The designated hazardous waste will be collected by your institution's EHS office or a certified hazardous waste disposal company for final destruction, which is typically incineration.[1] Waste material must be disposed of in accordance with national and local regulations.[2]
Handling Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover the spill with a suitable absorbent material.
-
Collection: Using non-sparking tools, carefully sweep or collect the absorbed material and place it in an appropriate container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill site.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
